Technical Documentation Center

Verapamil-D7 Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Verapamil-D7 Hydrochloride
  • CAS: 1188265-55-5

Core Science & Biosynthesis

Foundational

Precision Bioanalysis of Calcium Channel Blockers: The Verapamil-D7 Hydrochloride Protocol

Executive Summary In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Verapamil requires absolute rigor due to its narrow therapeutic index and ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Verapamil requires absolute rigor due to its narrow therapeutic index and extensive first-pass metabolism. Verapamil-D7 Hydrochloride (CAS 1188265-55-5) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for these assays. Unlike D3 analogs, the D7 variant offers a mass shift (+7 Da) sufficient to eliminate isotopic cross-talk (M+0 interference) while maintaining identical chromatographic behavior to the analyte.

This guide details the physicochemical logic, LC-MS/MS workflow, and validation framework for deploying Verapamil-D7 HCl in regulated bioanalysis.

Part 1: Chemical Identity & Structural Logic

Verapamil-D7 HCl is not merely a "heavier" version of the drug; it is a chemically identical twin designed to correct for the variability inherent in electrospray ionization (ESI).

Physicochemical Profile
PropertySpecification
Chemical Name Verapamil-d7 Hydrochloride
CAS Number 1188265-55-5
Molecular Formula C₂₇H₃₁D₇N₂O₄[1][2] • HCl
Molecular Weight ~498.11 g/mol (Salt); ~461.66 g/mol (Free Base)
Isotopic Purity Typically ≥ 99% atom D
Label Location Isopropyl moiety: The 7 deuterium atoms typically replace the hydrogens on the isopropyl group (

-isopropyl-d7) and/or adjacent methyls.[1]
Solubility Soluble in Methanol, DMSO, and Water (pH dependent).
The Isotope Effect (Or Lack Thereof)

The strategic value of Verapamil-D7 lies in the Deuterium Isotope Effect . While deuterium is heavier than hydrogen, it alters the lipophilicity only marginally.

  • Chromatography: Verapamil-D7 co-elutes with native Verapamil. This is critical. It means the IS experiences the exact same matrix suppression or enhancement events at the exact same moment in the source as the analyte.

  • Mass Spectrometry: The +7 Da shift places the IS signal well outside the natural isotopic envelope of Verapamil (M+1, M+2), ensuring zero "cross-talk" or false positives in the blank.

Part 2: Experimental Workflow (LC-MS/MS)

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) is cleaner, a rapid Protein Precipitation (PPT) is often sufficient for Verapamil due to the high sensitivity of modern triple quadrupoles.

  • Reagent: Acetonitrile (ACN) or Methanol (MeOH) containing 0.1% Formic Acid.

  • IS Spiking: Add Verapamil-D7 HCl to the precipitation solvent at a concentration of ~50 ng/mL.

  • Protocol:

    • Aliquot 50 µL plasma.

    • Add 200 µL Precipitant (with IS).

    • Vortex (2 min) -> Centrifuge (10 min @ 10,000 x g).

    • Inject supernatant.[3][4]

Chromatographic Conditions

Verapamil is a basic amine (pKa ~8.9). It requires an acidic mobile phase to ensure protonation and good peak shape on C18 columns.

  • Column: C18 or Biphenyl (e.g., Waters BEH C18 or Kinetex Biphenyl), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH to ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry (MRM) Strategy

Critical Technical Nuance: The primary fragment of Verapamil (m/z 165) corresponds to the 3,4-dimethoxyphenethyl moiety.

  • The Trap: If the D7 label is on the isopropyl group (the other side of the molecule), the m/z 165 fragment will be unlabeled .

  • The Solution: You monitor the shift in the precursor (462 vs 455), but the product ion (165) remains the same. This is acceptable because the precursor selection provides the specificity.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Verapamil 455.3 [M+H]⁺165.1~25-3050
Verapamil-D7 462.4 [M+H]⁺165.1~25-3050

Pro-Tip: If you observe high background noise at m/z 165, consider monitoring the transition 462.4 -> 303.2 (loss of the dimethoxybenzyl group). This fragment retains the D7 label, offering higher specificity, though often at lower intensity.

Part 3: Visualization of the Core Mechanism

Diagram 1: The Fragmentation Logic

This diagram illustrates why the standard MRM transition for Verapamil-D7 often shares the same product ion as the native drug, relying on Q1 selection for specificity.

VerapamilFragmentation V_Parent Verapamil (Native) [M+H]+ = 455.3 V_Frag Fragment Ion (Dimethoxyphenethyl) m/z = 165.1 V_Parent->V_Frag CID Fragmentation (Cleavage at N-C bond) D7_Parent Verapamil-D7 (IS) [M+H]+ = 462.4 (Label on Isopropyl) D7_Frag Fragment Ion (Dimethoxyphenethyl) m/z = 165.1 (Label Lost) D7_Parent->D7_Frag Same Cleavage Path (Label is on the other half) D7_AltFrag Alternative Fragment (Retains Label) m/z ~303 or 172 D7_Parent->D7_AltFrag Low Sensitivity Path (High Specificity)

Caption: MRM transition logic. Note that the primary fragment (m/z 165) is identical for both forms, but Precursor selection (Q1) ensures discrimination.

Diagram 2: The Bioanalytical Workflow

A self-validating loop ensuring data integrity from extraction to FDA-compliant reporting.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Validation (FDA) S1 Plasma Sample S2 Add IS (Verapamil-D7) Internal Correction S1->S2 S3 Protein Precip (ACN/MeOH) S2->S3 L1 LC Separation (C18, Acidic pH) S3->L1 L2 ESI Source (Co-elution of IS/Analyte) L1->L2 L3 MRM Detection 455->165 | 462->165 L2->L3 V1 Ratio Calculation (Area Analyte / Area IS) L3->V1 V2 Linearity Check (r² > 0.99) V1->V2

Caption: Integrated workflow utilizing Verapamil-D7 for matrix effect compensation.

Part 4: Validation & Regulatory Compliance (E-E-A-T)

To meet FDA and EMA Bioanalytical Method Validation (BMV) guidelines, the use of Verapamil-D7 must demonstrate specific performance metrics.

Linearity & Sensitivity
  • Range: Typically 1.0 ng/mL (LLOQ) to 500 ng/mL.[5][6]

  • Weighting: Use

    
     linear regression. The D7 IS normalizes the response, linearizing the curve even if saturation occurs at the source.
    
Matrix Effect Assessment

This is the primary reason for using D7 over D3 or external standards.

  • Calculation: Compare the peak area of Verapamil-D7 spiked into extracted blank plasma vs. Verapamil-D7 in pure solvent.

  • Acceptance: The Matrix Factor (MF) should be consistent across different lots of plasma (CV < 15%). The absolute recovery doesn't need to be 100%, but the IS-normalized MF must be close to 1.0.

Stability

Verapamil-D7 HCl is stable, but stock solutions should be stored at -20°C.

  • Stock Solution: 1 mg/mL in Methanol.

  • Working Solution: Dilute in ACN/Water (50:50).

  • Caution: Avoid basic pH in aqueous solution for extended periods to prevent potential degradation or adsorption to glass.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Verapamil. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Exploratory

Synthesis and Characterization of Verapamil-D7 Hydrochloride

Technical Monograph | Version 1.0 Executive Summary This technical guide details the synthesis, purification, and characterization of Verapamil-D7 Hydrochloride , a stable isotope-labeled analog of the phenylalkylamine c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

This technical guide details the synthesis, purification, and characterization of Verapamil-D7 Hydrochloride , a stable isotope-labeled analog of the phenylalkylamine calcium channel blocker Verapamil.

The incorporation of a hepta-deuterated isopropyl group (


) serves a critical function in bioanalysis: it creates a mass shift of +7 Da relative to the native drug (

). This shift is sufficient to eliminate isotopic crosstalk during LC-MS/MS quantification, making Verapamil-D7 the gold-standard Internal Standard (IS) for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.

Chemical Identity & Strategic Utility

Structural Specifications
  • Chemical Name: 5-[N-(3,4-Dimethoxyphenethyl)-N-methylamino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)valeronitrile hydrochloride.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 498.11 g/mol (Salt) / 461.65 g/mol (Free Base)

  • Isotopic Purity:

    
     D[2]
    
The "D7" Strategy

Unlike Verapamil-D3 (typically methoxy-labeled), Verapamil-D7 is labeled at the isopropyl moiety adjacent to the chiral center. This position is strategically chosen for two reasons:

  • Metabolic Stability: While the methoxy groups are subject to rapid O-demethylation (forming Norverapamil), the isopropyl group is metabolically more robust in early-phase extraction, preserving the integrity of the internal standard.

  • Fragmentation Distinctness: In MS/MS (ESI+), the primary fragmentation pathway yields a diagnostic product ion. The D7 label remains on the fragment containing the quaternary carbon, ensuring the transition monitored for the IS is distinct from the analyte.

Retrosynthetic Analysis

The most efficient synthetic route avoids total synthesis by utilizing Norverapamil (N-desisopropyl verapamil) as the advanced intermediate. The introduction of the deuterium label is achieved via a late-stage


 alkylation or Reductive Amination.

Selected Pathway:


 Alkylation of Norverapamil with 2-Bromopropane-d7.
  • Rationale: This route guarantees the incorporation of exactly 7 deuterium atoms (

    
    ) without the risk of proton-deuterium exchange (H/D scrambling) often seen in reductive amination if non-deuterated solvents/hydrides are inadvertently used.
    

Retrosynthesis VerapamilD7 Verapamil-D7 HCl (Target) Intermediate Transition State (SN2 Attack) Intermediate->VerapamilD7 HCl Salt Formation Norverapamil Norverapamil (Precursor) Norverapamil->Intermediate + Base (K2CO3) Reagent 2-Bromopropane-d7 (Isotope Source) Reagent->Intermediate Alkylation

Figure 1: Retrosynthetic logic focusing on the late-stage introduction of the deuterated isopropyl chain.

Synthesis Protocol

Materials & Reagents[2]
  • Precursor: Norverapamil (Free Base), Purity >98%.

  • Labeling Reagent: 2-Bromopropane-d7 (

    
    ), 99 atom % D.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Salt Former: 4M HCl in Dioxane or HCl gas.

Step-by-Step Methodology
Step A: N-Alkylation (The Labeling Step)
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Norverapamil (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Activation: Add Potassium Carbonate (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the secondary amine.

  • Addition: Add 2-Bromopropane-d7 (1.5 eq) dropwise via syringe.

    • Note: The excess reagent accounts for the slower kinetics of secondary halides and potential volatility of the propyl bromide.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 12–18 hours.
    • Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[1][3][4][5][6][7] Look for the disappearance of the Norverapamil peak.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a viscous oil (Verapamil-D7 Free Base).

    • Purification: If crude purity is <95%, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Step B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate .

  • Acidification: Cool the solution to

    
     in an ice bath. Slowly add 4M HCl in Dioxane  (1.1 eq) dropwise with vigorous stirring.
    
  • Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask walls or add a seed crystal.

  • Isolation: Filter the solid under

    
     protection (hygroscopic). Wash the cake with cold ether (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Salting Phase Start Norverapamil + ACN Add Add K2CO3 + 2-Bromopropane-d7 Start->Add Reflux Reflux 18h (80°C) Add->Reflux Filter Filter Salts Reflux->Filter Conc Concentrate (Free Base Oil) Filter->Conc Acid Add HCl/Dioxane Conc->Acid Solid Verapamil-D7 HCl (White Solid) Acid->Solid

Figure 2: Operational workflow from precursor to final salt.

Analytical Characterization

Validation of the synthesized compound relies on confirming the presence of the deuterium label and the absence of the native isopropyl signals.

Nuclear Magnetic Resonance ( -NMR)

The proton NMR spectrum provides the most immediate confirmation of synthesis success.

Signal Region (ppm)Native VerapamilVerapamil-D7Interpretation
0.9 - 1.1 Doublet (6H)Absent Loss of isopropyl methyl protons confirms D-labeling.
2.6 - 2.8 Multiplet (1H)Absent Loss of isopropyl methine proton (

).
3.7 - 3.8 Singlets (12H)PresentMethoxy groups remain intact (confirming scaffold integrity).
6.7 - 7.0 Multiplets (6H)PresentAromatic protons remain intact.
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Native Verapamil:

    
    
    
  • Verapamil-D7:

    
    
    
  • Mass Shift: +7 Da (Consistent with

    
     substitution).
    
  • Isotopic Distribution: The M+0 peak (455) should be

    
     relative to the M+7 peak to ensure assay suitability.
    

Handling and Stability

  • Storage: Store at

    
     in amber vials. Verapamil is light-sensitive.
    
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

  • Solubility: Highly soluble in Methanol, DMSO, and Water.

  • Safety: Verapamil is a potent calcium channel blocker. Handle with full PPE (gloves, mask) in a fume hood to avoid accidental inhalation or transdermal absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45359133, Verapamil-d7. Retrieved from [Link]

  • BDG Synthesis. Verapamil-d7 HCl (CAS 152-11-4 unlabelled).[1] Retrieved from [Link]

  • Mulvana, D. E. (2010).Critical topics in ensuring data quality in bioanalytical LC–MS/MS. Bioanalysis, 2(6), 1051-1072. (Contextual grounding for IS usage).
  • ResearchGate. Fragmentation pathways proposed for Verapamil and Internal Standards. Retrieved from [Link]

Sources

Foundational

physicochemical properties of Verapamil-D7 Hydrochloride

Physicochemical Properties & Analytical Profiling of Verapamil-D7 Hydrochloride Executive Summary Verapamil-D7 Hydrochloride is the stable isotope-labeled analog of the calcium channel blocker Verapamil. It serves as the...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties & Analytical Profiling of Verapamil-D7 Hydrochloride

Executive Summary

Verapamil-D7 Hydrochloride is the stable isotope-labeled analog of the calcium channel blocker Verapamil. It serves as the gold-standard Internal Standard (IS) for the quantification of Verapamil in biological matrices (plasma, urine, tissue) using LC-MS/MS. By incorporating seven deuterium atoms—typically on the isopropyl moiety—this compound mimics the ionization, extraction recovery, and chromatographic behavior of the analyte while providing a distinct mass shift (+7 Da) to eliminate cross-talk and correct for matrix effects.

Chemical Identity & Structural Analysis

The efficacy of Verapamil-D7 as an internal standard relies on its structural equivalence to the native drug, differing only in isotopic mass.

PropertySpecification
Chemical Name (±)-Verapamil-d7 Hydrochloride
IUPAC Name

-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-

-(1-methylethyl-d7)-benzeneacetonitrile hydrochloride
CAS Number 1188265-55-5 (Salt); 152-11-4 (Unlabelled Parent)
Molecular Formula

Molecular Weight 498.11 g/mol (Salt); 461.67 g/mol (Free Base)
Isotopic Purity

99% Deuterium enrichment
Chemical Purity

98% (HPLC)
Appearance White to off-white crystalline solid
Structural Isotope Placement

The deuterium labeling is strategically placed on the isopropyl group (


) attached to the quaternary carbon. This location is metabolically stable under standard processing conditions and ensures the label is retained in the parent ion but lost in specific fragmentation pathways used for MRM confirmation.

VerapamilStructure cluster_0 Mass Shift Logic Native Native Verapamil (Isopropyl - C3H7) MW: 454.6 + HCl Fragment Common Fragment Ion (m/z 165) Dimethoxyphenethyl cation (Label Lost) Native->Fragment CID Fragmentation Parent: 455.3 D7 Verapamil-D7 (Isopropyl - C3D7) MW: 461.7 + HCl D7->Fragment CID Fragmentation Parent: 462.3

Figure 1: Structural relationship and fragmentation logic. The D7 label on the isopropyl group results in a mass shift for the parent ion, but the common daughter ion (m/z 165) remains identical to the native form.

Physicochemical Profile

Understanding these properties is critical for optimizing extraction protocols (LLE/SPE) and mobile phase selection.

Solubility & Stability[5][8]
  • Water: Sparingly soluble (Native profile).[1] Note: The HCl salt improves aqueous solubility compared to the free base, but stock solutions should be organic.

  • Methanol: Freely soluble (>100 mg/mL).[1] Recommended solvent for Stock Solution.

  • DMSO: Soluble (~10-80 mg/mL).

  • Ethanol: Soluble.[1]

  • pKa: ~8.6 - 8.9 (Basic amine).

    • Implication: At physiological pH (7.4), it is positively charged. For Liquid-Liquid Extraction (LLE), alkalinization (pH > 10) is required to suppress ionization and drive the molecule into the organic layer.

  • LogP: ~3.8 (Lipophilic).

  • Melting Point: 140–144 °C (Decomposition).

Analytical Application: LC-MS/MS Protocol

This section details the validated workflow for using Verapamil-D7 HCl as an internal standard.

Mass Spectrometry Parameters (ESI+)

The following Multiple Reaction Monitoring (MRM) transitions are standard. The "Daughter Ion" at m/z 165 corresponds to the 3,4-dimethoxyphenethyl moiety, which does not carry the deuterium label.

AnalyteParent Ion (Q1)Daughter Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Verapamil (Native) 455.3

165.225 - 30100
Verapamil-D7 (IS) 462.3

165.2 25 - 30100

Technical Insight: Because the daughter ion (165.2) is the same for both, chromatographic separation is not strictly required but highly recommended to prevent "cross-talk" if the isotopic purity is imperfect. However, the +7 Da shift in Q1 is sufficient for selectivity.

Sample Preparation Workflow (Protein Precipitation)

Objective: Extract Verapamil from human plasma using Verapamil-D7 as the correction factor.

  • Stock Preparation:

    • Dissolve 1 mg Verapamil-D7 HCl in 1 mL Methanol (1 mg/mL).

    • Store at -20°C (Stable for >1 year).

  • Working Internal Standard (WIS):

    • Dilute Stock to 50 ng/mL in 50% Methanol/Water.

  • Extraction Protocol:

    • Step 1: Aliquot 50 µL Plasma into a 1.5 mL tube.

    • Step 2: Add 20 µL WIS (Verapamil-D7). Vortex 10s.

    • Step 3: Add 150 µL cold Acetonitrile (Protein Precipitation).

    • Step 4: Vortex 1 min; Centrifuge at 10,000 x g for 5 min.

    • Step 5: Transfer supernatant to LC vial. Inject 5 µL.

Workflow Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard (Verapamil-D7 HCl) Sample->Spike Precip Protein Precipitation (Cold ACN or MeOH) Spike->Precip Equilibration Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge Analysis LC-MS/MS Analysis Monitor 462.3 -> 165.2 Centrifuge->Analysis Supernatant

Figure 2: Sample preparation workflow utilizing Verapamil-D7 for matrix effect correction.

Handling & Safety (MSDS Highlights)

  • Signal Word: DANGER (Toxic if swallowed).

  • Hazard Class: Acute Toxicity, Oral (Category 3).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling powder.

  • Storage: Hygroscopic. Store in a tightly sealed container at -20°C . Desiccate before opening to prevent moisture uptake which alters weighing accuracy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45359133, Verapamil-d7. Retrieved from [Link]

  • Galvinas, P. et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Verapamil Hydrochloride Monograph. (Native compound reference for solubility/pKa standards).

Sources

Exploratory

Verapamil-D7 Hydrochloride mechanism of action as an internal standard

Role: Internal Standard (IS) & Biological Probe Methodology: LC-MS/MS (Stable Isotope Dilution Assay) Executive Summary This technical guide dissects Verapamil-D7 Hydrochloride (C27H32D7ClN2O4), a hepta-deuterated analog...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Internal Standard (IS) & Biological Probe Methodology: LC-MS/MS (Stable Isotope Dilution Assay)

Executive Summary

This technical guide dissects Verapamil-D7 Hydrochloride (C27H32D7ClN2O4), a hepta-deuterated analog of the Class IV antiarrhythmic agent Verapamil. While the parent drug functions biologically as a calcium channel blocker, the D7 variant functions analytically as a molecular anchor .

For researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), Verapamil-D7 is not merely a reagent; it is a compensatory mechanism . It corrects for the non-linear variances inherent in electrospray ionization (ESI) and solid-phase extraction (SPE). This guide details its physicochemical properties, its analytical mechanism of action (SIDA), and the biological pathway of the parent compound it quantifies.

Part 1: The Chemical Entity & Isotopic Strategy

The choice of a D7-labeled standard over D3 or D5 is a calculated decision in mass spectrometry to prevent isotopic cross-talk .

Structural Integrity

Verapamil-D7 is typically labeled on the isopropyl group of the central chain.

  • Chemical Name: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-
    
    
    
    -(1-methylethyl-d7)-benzeneacetonitrile hydrochloride.
  • Molecular Weight: ~498.11 g/mol (HCl salt) vs. ~491.06 g/mol (Parent HCl).

  • Mass Shift: +7 Da.

The "Isotopic Window" Mechanism

Large molecules like Verapamil (MW ~454 free base) possess significant natural isotopic envelopes due to


C abundance.
  • The Problem: A D3 standard (M+3) might overlap with the naturally occurring M+3 isotope of the parent drug, leading to false positives in the IS channel.

  • The D7 Solution: A +7 Da shift moves the IS signal completely clear of the parent drug's isotopic envelope, ensuring signal specificity .

PropertyVerapamil (Parent)Verapamil-D7 (IS)Significance
Precursor Ion (M+H)+ m/z 455.4m/z 462.4Distinct mass separation (>5 Da recommended).
Primary Fragment m/z 165.2m/z 165.2Common Fragment: The label (isopropyl) is lost during fragmentation, yielding the same daughter ion.
Label Stability N/AHighDeuterium on the isopropyl chain is metabolically and chemically stable under standard LC conditions.

Part 2: Analytical Mechanism of Action (The Internal Standard)

In the context of LC-MS/MS, Verapamil-D7 acts through Physicochemical Mimicry .

Mechanism: Matrix Effect Compensation

Biological matrices (plasma, urine) contain phospholipids that compete for charge in the ESI source.

  • Co-Elution: Verapamil-D7 is designed to co-elute (or elute in immediate proximity) with Verapamil.

  • Co-Suppression: If phospholipids suppress the ionization of Verapamil by 40% at retention time

    
    , they will suppress Verapamil-D7 by the exact same 40%.
    
  • Normalization: The ratio of Area

    
     / Area
    
    
    
    remains constant, nullifying the error.
The Deuterium Isotope Effect (Critical Note)

Expert Insight: While co-elution is the goal, heavy deuteration (D7) can slightly reduce lipophilicity, causing the IS to elute slightly earlier than the parent on C18 columns. This must be monitored during method validation to ensure the IS still falls within the same matrix suppression window as the analyte.

Visualization: The Analytical Workflow

The following diagram illustrates the validated workflow for using Verapamil-D7 in a Stable Isotope Dilution Assay (SIDA).

AnalyticalWorkflow cluster_mass Mass Differentiation Sample Biological Sample (Plasma/Serum) Extract Protein Precipitation (MeOH/ACN) Sample->Extract Spike Spike IS: Verapamil-D7 HCl Spike->Extract Normalization Start LC LC Separation (C18 Column) Extract->LC ESI ESI Source (Ionization) LC->ESI Co-elution MS1 Q1 Filter Parent Selection ESI->MS1 MS1->MS1 Verapamil: 455.4 D7-IS: 462.4 CID Q2 Collision Fragmentation MS1->CID MS2 Q3 Filter Fragment Selection CID->MS2 Data Quantification (Ratio: Analyte/IS) MS2->Data

Caption: Figure 1: LC-MS/MS workflow demonstrating the entry point of Verapamil-D7 and its parallel processing path to correct for extraction and ionization variability.

Part 3: Biological Mechanism of Action (The Parent Drug)

To validate an analytical method, one must understand the biology of the target. Verapamil is a phenylalkylamine calcium channel blocker.[1]

Target: Cav1.2 (L-Type Calcium Channel)

Verapamil binds to the alpha-1 subunit of the voltage-gated L-type calcium channel.[2] It is "use-dependent," meaning it binds more effectively when the channel is open (active).

Physiological Cascade
  • Blockade: Inhibits transmembrane influx of Ca

    
     into cardiac myocytes and vascular smooth muscle.[1][2]
    
  • Cardiac Effect: Slows SA/AV node conduction (Negative dromotropy).

  • Vascular Effect: Relaxes smooth muscle, reducing afterload (Vasodilation).

Visualization: Biological Pathway

BioMechanism Verapamil Verapamil (Analyte) Channel L-Type Ca2+ Channel (Alpha-1 Subunit) Verapamil->Channel Binds (Use-Dependent) Ca_Influx Ca2+ Influx (Inhibition) Channel->Ca_Influx Blocks Myocyte Cardiac Myocyte Ca_Influx->Myocyte Effect1 Decreased Contractility Myocyte->Effect1 Effect2 Vasodilation Myocyte->Effect2

Caption: Figure 2: Pharmacodynamic pathway of Verapamil. The drug targets the Alpha-1 subunit to inhibit calcium influx, the primary variable correlated with plasma concentration.

Part 4: Validated Experimental Protocol

This protocol is synthesized from FDA Bioanalytical Method Validation guidelines and standard LC-MS/MS practices for phenylalkylamines.

Reagents & Preparation
  • Stock Solution: Dissolve Verapamil-D7 HCl in Methanol (1 mg/mL).

  • Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Spike: Add 20 µL of Verapamil-D7 Working Solution (Internal Standard).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

LC-MS/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B 0.5-2.5 min: Ramp to 90% B 2.5-3.5 min: Hold 90% B 3.6 min: Re-equilibrate
Ionization ESI Positive Mode (+)
MRM (Analyte) 455.4

165.2 (Collision Energy: ~30 eV)
MRM (IS - D7) 462.4

165.2 (Collision Energy: ~30 eV)

Note on MRM: The transition to 165.2 represents the cleavage of the dimethoxyphenyl ethyl group. Since the D7 label is on the isopropyl group (retained on the neutral loss or other fragment), the product ion m/z 165 remains unlabelled. This is acceptable as long as the precursor ions are resolved.

Part 5: Quality Control & Troubleshooting

Cross-Talk Verification

Before running patient samples, inject a "Blank + IS" sample.

  • Requirement: No peak should be observed in the Analyte channel (455.4) at the retention time of the IS.[3]

  • Why? If the D7 standard is impure (containing D0 or D1), it will contribute to the analyte signal, causing overestimation of low-concentration samples.

Solubility

Verapamil HCl is soluble in water and methanol. However, the free base is lipophilic. Ensure the pH of the mobile phase is acidic (Formic acid) to maintain the protonated state [M+H]+ for optimal ESI sensitivity.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5] Retrieved from [Link][6]

  • National Center for Biotechnology Information (PubChem). (2024).[7] Verapamil Hydrochloride Compound Summary.[7] Retrieved from [Link]

  • DrugBank Online. (2024). Verapamil: Pharmacology and Mechanism of Action.[1][8] Retrieved from [Link]

  • Shimadzu Corporation. (2019). High-Sensitivity Analysis of Verapamil in Plasma by LC-MS/MS. (Application Note). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Deuterium Labeling in Verapamil-D7 for Bioanalytical Applications

Abstract This technical guide provides a comprehensive overview of Verapamil-D7, a deuterium-labeled stable isotope, and its critical role as an internal standard in the quantitative bioanalysis of Verapamil. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Verapamil-D7, a deuterium-labeled stable isotope, and its critical role as an internal standard in the quantitative bioanalysis of Verapamil. We will explore the rationale behind stable isotope labeling, the specific structural and metabolic considerations for Verapamil-D7, and its application in validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical methods for pharmacokinetic and toxicokinetic studies.

Chapter 1: The Foundational Role of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly using LC-MS/MS, the goal is to achieve the highest degree of accuracy and precision. Biological matrices, such as plasma or urine, are inherently complex and can introduce significant variability during sample processing and analysis. An internal standard (IS) is a compound added at a known concentration to all samples—calibrators, quality controls (QCs), and unknown study samples—before any processing begins.[1] The IS co-elutes with the analyte of interest and experiences similar variations in extraction recovery, matrix effects, and ionization efficiency. By calculating the peak area ratio of the analyte to the IS, these variations can be normalized, leading to a more accurate and precise quantification.

The ideal IS is a Stable Isotope Labeled (SIL) version of the analyte. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is commonly used. A SIL-IS is chemically identical to the analyte, ensuring it has nearly the same chromatographic retention time, extraction recovery, and ionization response. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and mass differentiation are the cornerstones of its effectiveness.

Chapter 2: Verapamil: A Pharmacological and Metabolic Profile

Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[2] It undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability (10-35%).[2][3] The metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP3A5, and CYP2C8.[4][5]

The two primary metabolic pathways are:

  • N-demethylation: This process removes a methyl group from the tertiary amine, forming the active metabolite Norverapamil.[4][6] Norverapamil concentrations in plasma can be similar to those of the parent drug.[3]

  • N-dealkylation and O-demethylation: These pathways produce a variety of other metabolites.[4][7]

Understanding these metabolic pathways is crucial when designing a deuterated internal standard. The deuterium labels must be placed on positions of the molecule that are metabolically stable. If a label were placed on a site that is cleaved during metabolism, the resulting deuterated metabolite could potentially interfere with the analysis of the unlabeled metabolite, or the IS itself would be lost, compromising the integrity of the assay.

Chapter 3: Verapamil-D7: Structure, Synthesis, and Characterization

Structural Elucidation and Rationale for Labeling

Verapamil-D7 is a deuterated analog of Verapamil where seven hydrogen atoms have been replaced by deuterium atoms.[8] The labeling is strategically placed to ensure metabolic stability.

Caption: Chemical structures of Verapamil and Verapamil-D7.

The seven deuterium atoms in Verapamil-D7 are typically located on the methoxy groups and the isopropyl group. These positions are chosen because they are not the primary sites of the major N-demethylation or N-dealkylation metabolic pathways.[4][6] This ensures that the Verapamil-D7 molecule remains intact throughout the biological system and the analytical process, preserving its function as a reliable internal standard.

Synthesis and Quality Control

The synthesis of Verapamil-D7 involves introducing deuterium atoms into the Verapamil structure using deuterated reagents. One described method involves treating Verapamil hydrochloride with deuterated sulfuric acid in deuterated water and deuterated methanol.[9]

Following synthesis, rigorous quality control is essential to confirm:

  • Chemical Purity: Assessed by HPLC or UPLC to ensure the absence of other impurities.

  • Mass Confirmation: Verified by mass spectrometry to confirm the correct mass shift corresponding to the seven deuterium atoms.

  • Isotopic Enrichment: The percentage of the deuterated form relative to any remaining unlabeled or partially labeled forms. High isotopic enrichment (typically >98%) is crucial to prevent signal contribution to the analyte's mass channel.

  • Label Position: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the deuterium atoms are in the intended, metabolically stable positions.

Chapter 4: Bioanalytical Application of Verapamil-D7 in LC-MS/MS

The use of Verapamil-D7 as an internal standard is a cornerstone of robust quantitative methods for Verapamil in biological matrices.[8]

The Bioanalytical Workflow

The process involves several key steps, each controlled for by the presence of Verapamil-D7.

Bioanalytical_Workflow Sample 1. Sample Collection (Plasma, Serum, etc.) Spike 2. Spiking with Verapamil-D7 (Internal Standard) Sample->Spike Add known amount of IS Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Extract analyte and IS together Analyze 4. LC-MS/MS Analysis Prepare->Analyze Inject extract Data 5. Data Processing (Peak Area Ratio Calculation) Analyze->Data Detect m/z for Analyte & IS Result 6. Concentration Determination (via Calibration Curve) Data->Result Ratio vs. Concentration

Caption: A typical bioanalytical workflow using an internal standard.

Detailed Experimental Protocol: Quantification of Verapamil in Human Plasma

This protocol is a representative example and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use.[10][11]

1. Materials and Reagents:

  • Verapamil reference standard

  • Verapamil-D7 internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Verapamil-D7 working solution (e.g., 500 ng/mL in methanol) to each tube and vortex briefly.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

The following table provides typical parameters for an LC-MS/MS system. These must be optimized for the specific instrument used.

ParameterVerapamilVerapamil-D7
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µmC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 455.4m/z 462.4
Product Ion (Q3) m/z 165.1m/z 165.1
Collision Energy Instrument DependentInstrument Dependent

Note: The product ion for both Verapamil and Verapamil-D7 is often the same, as the fragmentation occurs at a part of the molecule that does not contain the deuterium labels.[12][13]

4. Data Analysis: A calibration curve is constructed by plotting the peak area ratio (Verapamil / Verapamil-D7) against the known concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x²) is typically used. The concentration of Verapamil in unknown samples is then calculated from this curve.

Chapter 5: Advanced Considerations

  • Isotopic Exchange: It is crucial to ensure that the deuterium labels on Verapamil-D7 are stable and do not exchange with hydrogen atoms from the solvent or matrix during sample storage and preparation. The C-D bonds at the labeled positions are generally very stable under typical bioanalytical conditions.

  • Metabolic Cross-Contribution: Since Verapamil-D7 is chemically identical to Verapamil, it may be metabolized by the same enzymes in vivo. However, for its use as an internal standard in in vitro bioanalysis (i.e., added to a collected sample), this is not a concern.

  • Internal Standard Response Variability: Regulatory bodies like the FDA provide guidance on monitoring the response of the internal standard across an analytical run.[10] Significant variability in the IS response could indicate problems with sample processing or matrix effects that are not being adequately corrected, warranting investigation.[1]

Conclusion

Verapamil-D7 serves as the gold standard internal standard for the bioanalysis of Verapamil. Its design, based on a thorough understanding of Verapamil's metabolic pathways, ensures its stability and reliability. When incorporated into a properly validated LC-MS/MS method, Verapamil-D7 enables researchers to generate high-quality pharmacokinetic and toxicokinetic data with the accuracy and precision required to support drug development programs and clinical studies.

References

  • Verapamil Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Bhatt, J., et al. (2002). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. European Journal of Clinical Pharmacology, 58(10), 657-664. Retrieved from [Link]

  • Walles, M., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Retrieved from [Link]

  • McAllister, R. G., & Kirsten, E. B. (1982). The clinical pharmacology of verapamil. Progress in Cardiovascular Diseases, 25(2), 87-102. Retrieved from [Link]

  • Busse, D., et al. (2003). Metabolism of verapamil in cultures of primary human coronary arterial endothelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(1), 59-65. Retrieved from [Link]

  • Li, X., et al. (2020). Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats after oral administration of low and high dose verapamil by UPLC-MS/MS. Xenobiotica, 50(6), 713-721. Retrieved from [Link]

  • Choi, J. S., & Lee, Y. J. (2012). Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407. Xenobiotica, 42(8), 779-785. Retrieved from [Link]

  • Szałek, E., et al. (2002). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. European Journal of Pharmaceutics and Biopharmaceutics, 53(1), 47-51. Retrieved from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. Retrieved from [Link]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552. Retrieved from [Link]

  • Verapamil. (n.d.). Wikipedia. Retrieved from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). U.S. Food and Drug Administration. Retrieved from [Link]

  • Lanchote, V. L., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. Retrieved from [Link]

  • An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. (2019). IMSEAR Repository. Retrieved from [Link]

  • Reddy, K. T. K., & Haque, M. A. (2022). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry. International Journal of Pharmaceutical Investigation, 12(3), 323. Retrieved from [Link]

  • Lanchote, V. L., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 827(2), 165-172. Retrieved from [Link]

  • Verapamil-d7. (n.d.). PubChem. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Lanchote, V. L., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. Retrieved from [Link]

  • Nor Verapamil-d7, Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Method of using deuterated calcium channel blockers. (2002). Google Patents.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]

  • Verapamil-D7 Hydrochloride. (n.d.). ESS Chem Co. Retrieved from [Link]

  • Deuterium labelling of pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. Retrieved from [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. (n.d.). Shimadzu. Retrieved from [Link]

  • Bhatia, M. S., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. Retrieved from [Link]

  • New intermediates for the preparation of verapamil derivates. (1998). Google Patents.
  • Verapamil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Certificate of Analysis for Verapamil-D7 Hydrochloride

A Senior Application Scientist's Perspective on Ensuring Quality for Quantitative Bioanalysis For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Quality for Quantitative Bioanalysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry, the reliability of an internal standard is the bedrock upon which accurate results are built. Verapamil-D7 Hydrochloride, a stable isotope-labeled (SIL) analogue of the calcium channel blocker Verapamil, is a widely used internal standard for pharmacokinetic and bioanalytical studies.[1][2][3] Its efficacy, however, is not inherent; it is proven by a meticulous series of analytical tests summarized in a crucial document: the Certificate of Analysis (CoA).

This guide moves beyond a superficial reading of a CoA. It is designed to provide a deep, mechanistic understanding of the analytical methodologies employed, the causality behind these experimental choices, and the logic for interpreting the data. As a self-validating system, a well-constructed CoA does not merely present results; it provides the evidence necessary for a scientist to trust them.[4][5][6]

Chapter 1: Establishing Unambiguous Identity

The first and most fundamental question a CoA must answer is: "Is the material in the vial truly Verapamil-D7 Hydrochloride?" This involves two distinct but related challenges: confirming the core molecular structure and verifying the presence and location of the seven deuterium atoms.

Confirming Molecular Weight and Isotopic Incorporation via Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of identity confirmation for SIL compounds. It measures the mass-to-charge ratio (m/z) of an ionized molecule, providing a direct readout of its molecular weight. For Verapamil-D7 HCl, this technique confirms both the base molecule's mass and the mass increase imparted by the deuterium labels.

Expertise & Causality: We use electrospray ionization (ESI) in positive ion mode coupled with a high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap). ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion, [M+H]⁺. High resolution is critical to differentiate the labeled compound from any potential co-eluting impurities and to provide a highly accurate mass measurement, which builds confidence in the elemental composition.

  • Sample Preparation: Accurately weigh and dissolve a small amount of Verapamil-D7 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A rapid gradient elution on a C18 column is sufficient to separate the main peak from any early- or late-eluting impurities.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Analysis: Acquire full scan data to observe the [M+H]⁺ ion.

  • Data Interpretation:

    • The molecular formula of Verapamil-D7 is C₂₇H₃₁D₇N₂O₄. Its monoisotopic mass is approximately 461.35 Da. The hydrochloride salt adds ~36.46 Da.

    • In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base, which is ~462.36. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass.

ParameterTheoretical ValueTypical Observed ValueAcceptance Criteria
Molecular FormulaC₂₇H₃₁D₇N₂O₄N/AN/A
Monoisotopic Mass461.3525N/AN/A
[M+H]⁺ (m/z)462.3598462.3595± 5 ppm
Confirming Covalent Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy confirms the specific arrangement of atoms—the covalent structure.[7][8] For a SIL compound, NMR provides the ultimate proof of the labeling pattern by demonstrating the absence of proton signals at the sites of deuteration.

Expertise & Causality: ¹H (Proton) NMR is the primary tool used. Deuterium (²H) is NMR-inactive under ¹H NMR conditions. Therefore, a direct comparison of the ¹H NMR spectrum of Verapamil-D7 HCl with that of its non-deuterated analogue will show specific proton signals that are present in the standard but absent (or significantly diminished) in the deuterated compound. The D7 label is on the isopropyl group, so the characteristic signals corresponding to these seven protons should be absent. ¹³C NMR can further confirm the integrity of the carbon skeleton.

  • Sample Preparation: Dissolve 5-10 mg of the substance in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Data Interpretation: Compare the resulting spectrum against a reference spectrum of unlabeled Verapamil HCl. The signals corresponding to the isopropyl methyl protons and the isopropyl methine proton should be absent. All other signals corresponding to the rest of the molecule should be present and exhibit the correct chemical shift, integration, and multiplicity.

Identity_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy ms_prep Sample Prep (1 µg/mL) ms_lc LC Separation ms_prep->ms_lc ms_detect HRMS Detection (Full Scan, ESI+) ms_lc->ms_detect ms_data Data Analysis: Compare Theoretical vs. Observed m/z for [M+H]⁺ ms_detect->ms_data result Identity Confirmed ms_data->result Mass is correct nmr_prep Sample Prep (5-10 mg) in Deuterated Solvent nmr_acq ¹H NMR Acquisition (400+ MHz) nmr_prep->nmr_acq nmr_data Data Analysis: Confirm absence of isopropyl proton signals nmr_acq->nmr_data nmr_data->result Structure is correct start Verapamil-D7 HCl Batch start->ms_prep start->nmr_prep

Caption: Workflow for unambiguous identity confirmation.

Chapter 2: Quantifying Purity

Once identity is confirmed, the next critical question is: "What is the purity of the material?" This is a two-part question for a SIL standard, requiring assessment of both chemical purity and isotopic purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity refers to the percentage of the desired compound relative to any process-related impurities or degradation products.[9] HPLC with UV detection is the industry-standard method for this determination, offering high resolution and quantitative accuracy.[10][11] Methods are often based on or validated against pharmacopeial standards, such as those from the United States Pharmacopeia (USP).[12][13]

Expertise & Causality: A reversed-phase HPLC method is employed, which separates compounds based on their hydrophobicity. A C18 column is typically used as the stationary phase. A gradient elution, where the mobile phase composition is changed over time from more aqueous to more organic (e.g., acetonitrile), is used to ensure that impurities with a wide range of polarities are effectively separated from the main Verapamil-D7 peak. Detection is typically performed at 278 nm, the UV absorbance maximum for Verapamil, to ensure high sensitivity. Purity is calculated based on the area percent of all observed peaks.

  • Mobile Phase Preparation: Prepare aqueous and organic mobile phases as specified (e.g., based on the USP method for Verapamil HCl).[13]

  • Sample Preparation: Prepare a solution of Verapamil-D7 HCl in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Detector: UV at 278 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A time-programmed gradient from a low to high percentage of organic solvent.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to elute all potential impurities.

  • Data Interpretation: Integrate all peaks. Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Test ParameterSpecificationTypical Result
Purity by HPLC≥ 98.0%99.7%
Individual Impurity≤ 0.5%< 0.1%
Isotopic Purity (Enrichment) by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity, or isotopic enrichment, is a measure of the percentage of the labeled molecules that contain the intended number of deuterium atoms (in this case, seven). High isotopic purity is critical for an internal standard to ensure it does not contribute to the signal of the unlabeled analyte being measured.

Expertise & Causality: HRMS is the only technique with sufficient mass resolution to accurately determine isotopic purity.[14][15] It can distinguish between the monoisotopic peak of the D7 compound and the peaks corresponding to its D0, D1, D2...D6 isotopologues (molecules with fewer than seven deuterium atoms). By measuring the relative intensity of these peaks within the isotopic cluster, the enrichment can be precisely calculated.

  • Sample Infusion/Injection: The sample, prepared as for MS identity, is either directly infused into the mass spectrometer or analyzed via LC-MS.

  • High-Resolution MS Acquisition: Acquire data in full-scan mode using a high-resolution instrument set to a resolving power > 20,000.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion cluster.

    • Generate a mass spectrum across this peak.

    • Measure the peak intensity for each isotopologue (M+0, M+1...M+7, where M is the mass of the D0 compound).

    • Calculate the isotopic purity as the intensity of the D7 peak relative to the sum of intensities of all detected isotopologues (D0 through D7).

Purity_Workflow cluster_HPLC Chemical Purity cluster_HRMS Isotopic Purity hplc_prep Sample Prep (1 mg/mL) hplc_run Reversed-Phase HPLC (C18, UV @ 278nm) hplc_prep->hplc_run hplc_data Data Analysis: Calculate Area % of Main Peak hplc_run->hplc_data hplc_result Purity ≥ 98.0% hplc_data->hplc_result final_result Batch Meets Purity Specs hplc_result->final_result hrms_prep Sample Prep (1 µg/mL) hrms_run High-Resolution MS (R > 20,000) hrms_prep->hrms_run hrms_data Data Analysis: Measure Relative Intensity of Isotopologues hrms_run->hrms_data hrms_result Enrichment ≥ 99 atom % D hrms_data->hrms_result hrms_result->final_result start Identity-Confirmed Batch start->hplc_prep start->hrms_prep

Caption: Workflow for chemical and isotopic purity assessment.

Chapter 3: Assessing Critical Physicochemical Properties

Beyond identity and purity, a CoA provides data on other properties that are essential for the practical use of the compound in a laboratory setting.

TestMethodRationale & CausalityTypical Specification
Appearance Visual InspectionA simple but important first check. The appearance should be consistent from batch to batch and match the expected physical state.White to Off-White Solid
Solubility Dissolution TestEnsures the material can be readily dissolved to prepare accurate and homogeneous stock solutions for experiments. Tested in common lab solvents.Soluble in Water, DMSO
Water Content Karl Fischer TitrationWater content adds to the measured weight but not to the molar amount. It must be known to correct for concentration when preparing stock solutions, which is critical for accurate quantification.≤ 1.0%
Residual Solvents Headspace GC-MSEnsures that solvents used during synthesis and purification are removed to levels that will not interfere with experiments or pose safety risks.Conforms to ICH Q3C limits

Conclusion: The CoA as a Self-Validating System

The Certificate of Analysis for Verapamil-D7 Hydrochloride is not merely a data sheet; it is a narrative of scientific rigor. Each test, from high-resolution mass spectrometry to HPLC, is chosen for its specific ability to answer a critical question about the material's quality.[16] The identity is confirmed by orthogonal methods (MS and NMR), the purity is assessed from both a chemical and isotopic perspective, and the physical properties ensure its fitness for purpose.

For the researcher, this document provides the confidence needed to proceed with critical experiments. It is the assurance that the internal standard is what it purports to be, is free from significant impurities, and possesses the high isotopic enrichment necessary for precise and accurate bioanalysis. Trust in your analytical standards begins with a thorough understanding and critical evaluation of its Certificate of Analysis.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed. (URL: [Link])

  • HPLC Method for Analysis of Verapamil - SIELC Technologies. (URL: )
  • Verapamil and Impurity Analyzed with HPLC - AppNote - MicroSolv. (URL: )
  • What Is a CoA and Why It M
  • Method Validation Guidelines | BioPharm Intern
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (URL: [Link])

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (URL: [Link])

  • Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed. (URL: [Link])

  • Complete Guide to Reading Chemical COAs (Certific
  • Verapamil Hydrochloride - USP. (URL: )
  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations - Journal of Food and Drug Analysis. (URL: [Link])

  • Certificate of Analysis (COA): Quality, Compliance & Trust - Inbound Logistics. (URL: )
  • Spectrophotometric Determination of Verapamil Hydrochloride using Bromokresol Green. (URL: [Link])

  • Importance of Analytical Testing in Chemicals - Advent Chembio. (URL: [Link])

  • Verapamil-d7 HCl | CAS Number: 152-11-4 (unlabelled) – BDGSynthesis. (URL: [Link])

  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed‐phase high performance liquid chromatography - Drug Development and Therapeutics. (URL: [Link])

  • Verapamil Hydrochloride Tablets - Definition, Identification, Assay - USP 2025. (URL: [Link])

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics - MDPI. (URL: [Link])

  • Determination of verapamil in human plasma by mass fragmentography using stable isotope-labelled verapamil as internal standard - PubMed. (URL: [Link])

  • CASE STUDY - Determination of Isotopic Purity by Accur
  • Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (URL: [Link])

  • Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform - CORE. (URL: [Link])

  • A Symphony of NMR Data: Enhancing Structural Elucidation - Mestrelab Research. (URL: [Link])

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (URL: [Link])

  • Nor Verapamil-d7, Hydrochloride | C26H37ClN2O4 | CID 45359134 - PubChem. (URL: [Link])

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (URL: [Link])

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY - A Practical Guide. (URL: )

Sources

Foundational

Technical Guide: Molecular Weight &amp; Bioanalytical Application of Verapamil-D7 Hydrochloride

Executive Summary Verapamil-D7 Hydrochloride (CAS: 1188265-55-5) is the stable isotope-labeled (SIL) analog of the calcium channel blocker Verapamil. It is engineered specifically for use as an Internal Standard (IS) in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verapamil-D7 Hydrochloride (CAS: 1188265-55-5) is the stable isotope-labeled (SIL) analog of the calcium channel blocker Verapamil. It is engineered specifically for use as an Internal Standard (IS) in quantitative bioanalysis.

This guide moves beyond basic datasheet parameters to explain the causality of its molecular weight, the strategic advantage of its +7 Da mass shift, and the protocols required to integrate it into regulated LC-MS/MS workflows.

Physicochemical Core: The Molecular Weight Profile

The molecular weight of Verapamil-D7 differs from the native compound due to the substitution of seven hydrogen atoms (


) with deuterium (

) on the isopropyl moiety. This modification is critical for mass spectrometric resolution.
Comparative Physicochemical Data
FeatureNative Verapamil HClVerapamil-D7 Hydrochloride
Molecular Weight (Salt) 491.06 g/mol 498.11 g/mol
Molecular Weight (Free Base) 454.60 g/mol 461.66 g/mol
Molecular Formula


CAS Number 152-11-41188265-55-5
Isotopic Enrichment Natural Abundance

Deuterium incorporation
Mass Shift (

)
Reference (M+0)+7.05 Da

Critical Note on Stoichiometry: When preparing stock solutions, you must account for the hydrochloride salt. The gravimetric weight used must be corrected to the free base equivalent if your calibration curve is based on free base concentration.

Correction Factor = MW(Free Base) / MW(Salt) ≈ 0.927

Structural Logic & Isotopic Placement

The D7 labeling is typically located on the isopropyl group attached to the central nitrogen or the nitrile-adjacent carbon. This placement is strategic:

  • Metabolic Stability: It avoids primary metabolic soft spots (like O-demethylation sites), ensuring the IS tracks the parent compound rather than converting to a metabolite analog.

  • No Back-Exchange: The isopropyl hydrogens are non-exchangeable in aqueous mobile phases, unlike protic hydrogens (e.g., on hydroxyls or amines).

Visualization: Structural & Mass Logic

The following diagram illustrates the relationship between the native structure and the D7 analog, highlighting the mass shift logic used in MRM (Multiple Reaction Monitoring).

VerapamilStructure cluster_logic Bioanalytical Advantage Native Native Verapamil MW: 491.1 (C27H38...) Isotope Isotopic Substitution (Isopropyl-D7) Native->Isotope -7 H / +7 D MassSpec Mass Spectrometry Selection Native->MassSpec Q1 Mass: 491.1 (Precursor) D7 Verapamil-D7 MW: 498.1 (C27H31D7...) Isotope->D7 Synthesis D7->MassSpec Q1 Mass: 498.1 (Precursor) Advantage Eliminates Cross-talk (Native M+6 isotope < 0.1%) MassSpec->Advantage

Caption: Structural evolution from Native to D7 analog, demonstrating the +7 Da mass shift that ensures signal specificity in MS analysis.

Bioanalytical Application: LC-MS/MS Protocol

Stock Solution Preparation

Objective: Create a stable primary stock of Verapamil-D7.

  • Weighing: Weigh ~1.0 mg of Verapamil-D7 HCl into a 1.5 mL amber glass vial (minimize static).

  • Solvent: Dissolve in Methanol (MeOH) . Water is avoided for stocks to prevent potential hydrolysis over long-term storage.

  • Concentration: Target 1.0 mg/mL (Free Base Equivalent).

    • Calculation:

      
      
      
  • Storage: Store at -20°C or -80°C. Stability is typically >12 months.

Extraction Workflow (Liquid-Liquid Extraction)

Verapamil is a basic drug (


). To extract it efficiently, we must suppress ionization to drive it into the organic phase.
  • Step 1: Aliquot 50 µL Plasma.

  • Step 2: Add IS Working Solution (Verapamil-D7 in 50:50 MeOH:H2O).

  • Step 3 (Critical): Add 50 µL 0.1 M NaOH or Ammonium Hydroxide.

    • Why? High pH neutralizes the amine, rendering the molecule uncharged and lipophilic.

  • Step 4: Add 1 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Step 5: Vortex (5 min) -> Centrifuge -> Evaporate Supernatant -> Reconstitute.

LC-MS/MS Parameters

The +7 mass shift allows for distinct MRM transitions.

ParameterNative VerapamilVerapamil-D7 (IS)
Precursor Ion (Q1) 455.3 (

)
462.4 (

)
Product Ion (Q3) 165.1 (Major fragment)172.1 (Retains D7 label)
Cone Voltage ~30-40 V~30-40 V
Collision Energy ~25-30 eV~25-30 eV
Retention Time ~2.50 min~2.48 min*

*Note: Deuterated compounds often elute slightly earlier than native compounds on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to C-H. This is normal.

Visualization: Validated Workflow

The following flow diagram represents the self-validating logic of the extraction and analysis process.

Workflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Serum) IS_Add Add Verapamil-D7 IS (Normalization Step) Sample->IS_Add Co-processing starts Alkalize Alkalize (pH > 10) (0.1M NaOH) IS_Add->Alkalize Ensure uncharged state Extract LLE (TBME) Partitioning Alkalize->Extract Maximize recovery LC LC Separation (C18, Formic Acid) Extract->LC Reconstitute MS MS/MS Detection (ESI+) LC->MS Check Check IS Area Stability (Compensates Matrix Effect) MS->Check

Caption: Step-by-step bioanalytical workflow ensuring Verapamil-D7 tracks extraction efficiency and matrix suppression.

Troubleshooting & Scientific Integrity

The Deuterium Isotope Effect

Researchers often panic when the Verapamil-D7 peak elutes 0.02–0.05 minutes before the native peak.

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the interaction with the hydrophobic stationary phase (C18), leading to faster elution.

  • Action: Do not force the retention times to match. Ensure the integration window covers both peaks.

Signal Cross-Talk

While +7 Da is a robust shift, always run a "Blank + IS" sample.

  • Check: Ensure no signal appears in the Native channel (455.3 > 165.1) when only D7 is injected.

  • Cause: If signal appears, it indicates either isotopic impurity (presence of D0/D1 species) or fragmentation cross-talk. High-quality Verapamil-D7 (≥99% D) eliminates this.

References

  • BDG Synthesis. Verapamil-d7 HCl Product Specification. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from

  • De Nucci, G., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Retrieved from

  • Cayman Chemical. Verapamil (hydrochloride) Product Information. Retrieved from

  • Pharmaffiliates. Verapamil-d7 Hydrochloride COA and MSDS. Retrieved from

Protocols & Analytical Methods

Method

bioanalytical method validation with Verapamil-D7 Hydrochloride

Application Note: High-Sensitivity Bioanalytical Method Validation for Verapamil Using Verapamil-D7 Hydrochloride as Internal Standard Executive Summary & Strategic Rationale This application note details the validation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalytical Method Validation for Verapamil Using Verapamil-D7 Hydrochloride as Internal Standard

Executive Summary & Strategic Rationale

This application note details the validation of a bioanalytical method for the quantification of Verapamil in human plasma, utilizing Verapamil-D7 Hydrochloride as the Stable Isotope Labeled Internal Standard (SIL-IS).

While Verapamil-D3 and D6 are commercially available, Verapamil-D7 is the superior choice for regulated bioanalysis (FDA/EMA M10 compliance). The +7 Da mass shift significantly mitigates "cross-talk" (isotopic interference) caused by the natural isotopic distribution (


) of the analyte, which can compromise the Lower Limit of Quantification (LLOQ) in D3 analogs.

Key Advantages of this Protocol:

  • M10 Compliance: Aligned with the ICH/FDA M10 Bioanalytical Method Validation guidance.

  • Deuterium Stability: Addresses the "Deuterium Isotope Effect" in chromatography.

  • High Throughput: Optimized for rapid protein precipitation (PPT) extraction.

Chemical & Physical Properties

Understanding the physicochemical relationship between the analyte and the IS is critical for troubleshooting matrix effects.

PropertyVerapamil (Analyte)Verapamil-D7 (Internal Standard)
Formula


Monoisotopic Mass (Free Base) 454.28 Da461.32 Da
Precursor Ion (M+H)+ 455.3 462.3
LogP ~3.8 (Lipophilic)~3.8 (Identical extraction behavior)
pKa 8.9 (Basic)8.9

Expert Insight: The D7 labeling is typically located on the isopropyl group and the adjacent methyl group of the amine structure. This positioning is metabolically stable and does not interfere with the primary fragmentation pathway yielding the m/z 165 product ion.

Analytical Method Workflow

The following diagram illustrates the validated workflow, highlighting the critical decision points for Internal Standard (IS) normalization.

BioanalyticalWorkflow cluster_QC Quality Control Checks Start Biological Sample (Plasma/Serum) IS_Add Add Verapamil-D7 IS (Correction for Recovery/Matrix) Start->IS_Add Precipitation Protein Precipitation (ACN + 0.1% Formic Acid) IS_Add->Precipitation Centrifuge Centrifugation (4000g, 10 min, 4°C) Precipitation->Centrifuge LC_Sep LC Separation (C18 Reverse Phase) Centrifuge->LC_Sep Supernatant Injection MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Check2 Check Retention Time (D7 vs D0 shift) LC_Sep->Check2 Data_Process Data Processing (Area Ratio: Analyte/IS) MS_Detect->Data_Process Check1 Check IS Area Stability (< 15% variation) Data_Process->Check1

Figure 1: Step-by-step bioanalytical workflow from sample preparation to data processing, emphasizing IS integration points.

Experimental Protocol

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18,

    
     mm, 1.7 µm (e.g., Waters BEH C18).
    
  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

Mass Spectrometry Parameters (MRM)

The selection of the product ion is crucial. The m/z 165 fragment (dimethoxybenzyl cation) is highly stable and provides the best sensitivity.

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (V)CXP (V)
Verapamil 455.3165.1503012
Verapamil-D7 462.3 165.1 503012

Critical Protocol Note: Due to the Deuterium Isotope Effect , Verapamil-D7 may elute slightly earlier (0.05–0.1 min) than non-deuterated Verapamil on high-efficiency columns. This is normal but must be accounted for in integration windows.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Verapamil-D7 Working Solution (50 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4000

    
     g for 10 minutes at 4°C.
    
  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

Validation Strategy (FDA/ICH M10)

This section outlines the specific experiments required to validate the method using Verapamil-D7.

Selectivity & Cross-Talk (Interference)

You must prove that the D7 IS does not contribute signal to the Analyte channel, and vice versa.

  • Experiment: Inject a "Blank + IS" sample (Zero sample) and a "ULOQ (Upper Limit of Quantification) without IS" sample.

  • Acceptance Criteria:

    • Response in Analyte channel (in Zero sample)

      
       20% of LLOQ response.[3]
      
    • Response in IS channel (in ULOQ sample) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       5% of average IS response.
      
  • Why D7 matters: With Verapamil-D3, the M+3 isotope of natural Verapamil often contributes >5% to the IS channel at ULOQ. Verapamil-D7 eliminates this risk.

Matrix Effect (IS Normalized Matrix Factor)

Matrix effect (ME) measures ion suppression or enhancement caused by co-eluting phospholipids.

  • Calculation:

    
    
    
  • Protocol: Prepare 6 lots of blank plasma (lipemic and hemolyzed included). Spike post-extraction.

  • Requirement: The CV of the IS-normalized MF calculated from the 6 lots must be

    
     15%.
    
  • Self-Validating Mechanism: If Verapamil-D7 is working correctly, it will experience the exact same suppression as Verapamil. If the IS-normalized MF deviates significantly from 1.0, the IS is not tracking the analyte (likely due to chromatographic separation of D7/D0 causing them to elute in different suppression zones).

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     is recommended for Verapamil due to the wide dynamic range and heteroscedasticity of ESI data.
    

Troubleshooting & Expert Diagnostics

When bioanalytical data fails, use this logic flow to diagnose the root cause.

Troubleshooting Issue Issue: Low Accuracy / High CV% CheckIS Check Verapamil-D7 Response Issue->CheckIS IS_Var IS Variation > 50% across run? CheckIS->IS_Var Yes_Var YES: Matrix Effect or Pipetting Error IS_Var->Yes_Var Yes No_Var NO: IS is stable IS_Var->No_Var No Interference Check Cross-Talk (D7 Purity) Yes_Var->Interference Solubility Check Analyte Solubility/Adsorption No_Var->Solubility Action1 Action: Use LLE instead of PPT to remove phospholipids Interference->Action1

Figure 2: Diagnostic decision tree for identifying assay failures related to Internal Standard performance.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5]

  • Mulvana, D. (2010). Critical topics in bioanalysis: The impact of internal standard selection. Bioanalysis, 2(6), 1051-1072.
  • Verapamil Hydrochloride Monograph. PubChem Database. National Center for Biotechnology Information.

  • Wang, S., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B.

Sources

Application

Application Note: Precision Sample Preparation for Verapamil Quantification via LC-MS/MS using Verapamil-D7

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring the "Why" is as clear as the "How." Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists. It prioritizes mechanistic understanding over rote instruction, ensuring the "Why" is as clear as the "How."

Executive Summary & Scientific Rationale

Verapamil, a phenylalkylamine calcium channel blocker (Class IV antiarrhythmic), presents specific bioanalytical challenges due to its high lipophilicity (logP ~3.8) and extensive first-pass metabolism.[1] In quantitative LC-MS/MS, matrix effects—specifically phospholipid-induced ion suppression—can severely compromise data integrity near the Lower Limit of Quantitation (LLOQ).

This protocol utilizes Verapamil-D7 as a stable isotopically labeled internal standard (SIL-IS). Unlike structural analogs (e.g., verapamil-D3 or methoxyverapamil), the D7 isotopologue offers a mass shift of +7 Da, eliminating "cross-talk" interference from the M+ isotopes of the analyte while maintaining identical chromatographic retention and ionization efficiency. This ensures that matrix effects impacting the analyte are perfectly compensated for by the IS.

Chemical & Mechanistic Profile

Understanding the physicochemical properties of the analyte is the foundation of robust extraction.

Table 1: Analyte vs. Internal Standard Profile
PropertyVerapamil (Analyte)Verapamil-D7 (IS)Impact on Protocol
Molecular Formula C₂₇H₃₈N₂O₄C₂₇H₃₁D₇N₂O₄+7 Da shift prevents isobaric interference.
Monoisotopic Mass 454.28 Da461.32 DaDistinct Precursor Ions (Q1).
pKa (Basic) ~8.9~8.9Critical: pH must be >10 for LLE extraction.
LogP 3.8 (Lipophilic)3.8High solubility in organic solvents (MTBE, EtAc).
Protein Binding ~90%~90%Requires aggressive disruption (acid/organic) to release analyte.

Methodology Selection: The Decision Matrix

The choice between Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) depends on the sensitivity requirements and sample volume.

  • Protein Precipitation (PPT): Best for high-throughput screening (discovery phase) where LLOQ > 5 ng/mL is acceptable.

  • Liquid-Liquid Extraction (LLE): Mandatory for high-sensitivity clinical assays (LLOQ < 1 ng/mL) to remove phospholipids that cause ion suppression.

Visualization: Sample Prep Decision Tree

SamplePrepWorkflow Start Start: Define Assay Goals Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Clinical/PK HighThru High Throughput (> 5 ng/mL) Sensitivity->HighThru Discovery/Tox LLE_Path Protocol B: Liquid-Liquid Extraction (Removes Phospholipids) HighSens->LLE_Path PPT_Path Protocol A: Protein Precipitation (Fast, Dilute & Shoot) HighThru->PPT_Path MatrixEffect Risk: Ion Suppression PPT_Path->MatrixEffect Higher Risk

Figure 1: Decision logic for selecting the appropriate extraction methodology based on sensitivity needs.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Discovery PK, high-concentration samples.

Reagents
  • Precipitation Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (cold, 4°C).

  • Internal Standard Working Solution (ISWS): Verapamil-D7 at 100 ng/mL in 50% Methanol.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of ISWS. Vortex gently for 10 sec.

    • Expert Insight: Allow 5 mins equilibration. This ensures the D7 isotope binds to plasma proteins similarly to the analyte, correcting for recovery losses during the "crash."

  • Precipitation: Add 200 µL of Cold ACN (0.1% FA) .

    • Ratio: 1:4 (Sample:Solvent) is optimal for Verapamil recovery (>95%).

    • Mechanistic Note: The acid helps disrupt protein binding, while the cold organic solvent denatures the tertiary structure of albumin, releasing the drug.

  • Agitation: Vortex vigorously for 2 min at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to match the initial mobile phase conditions (prevents peak broadening).

Protocol B: High-Sensitivity Liquid-Liquid Extraction (LLE)

Best for: Clinical trials, trace analysis, eliminating matrix effects.

Scientific Basis: The pH Switch

Verapamil is a base (pKa ~8.9). At physiological pH (7.4), it is partially ionized (protonated).[2] To extract it into an organic solvent, we must suppress ionization by raising the pH to at least 2 units above the pKa.

Visualization: LLE Mechanism

LLE_Mechanism Step1 Plasma Sample (pH 7.4) Step2 Add Buffer (pH 11-12) Step1->Step2 Basify Step3 Verapamil becomes Uncharged (Free Base) Step2->Step3 pH > pKa Step4 Partition into MTBE/Ethyl Acetate Step3->Step4 Solubility Shift

Figure 2: The chemical logic of basifying the sample to drive Verapamil into the organic phase.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate/Hexane (50:50).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (pH ~11).

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Verapamil-D7 ISWS.

  • Basification: Add 50 µL of 0.1 M NaOH . Vortex.

    • Check: pH should be >10. This ensures Verapamil is in its neutral, hydrophobic state.

  • Extraction: Add 600 µL of MTBE .

  • Mixing: Tumble or shaker mix for 10 minutes. (Vortexing can cause emulsions).

  • Phase Separation: Centrifuge at 4,000 x g for 5 min .

  • Flash Freeze (Optional): Place tube in dry ice/methanol bath to freeze the aqueous (bottom) layer. Pour off the organic (top) layer into a clean tube.

  • Evaporation: Dry the organic layer under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).

LC-MS/MS Instrumental Parameters

The following parameters are optimized for selectivity. Note the specific transitions for the D7 isotope.

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: MRM Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Verapamil 455.3 [M+H]⁺165.225-30Quantifier
Verapamil 455.3 [M+H]⁺303.220Qualifier
Verapamil-D7 462.4 [M+H]⁺165.2*25-30Internal Standard

Technical Note on D7 Transitions: The most common fragment for Verapamil is the 3,4-dimethoxybenzyl cation (m/z 165). If your Verapamil-D7 is labeled on the isopropyl chain (common commercial synthesis), the m/z 165 fragment remains unlabeled, so the transition is 462.4 -> 165.2 . If the label is on the aromatic ring, the fragment would shift to 172.2 . Always perform a product ion scan on your specific IS lot to confirm.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is working correctly, monitor these metrics in every run:

  • IS Response Variation: The peak area of Verapamil-D7 should not vary by more than ±15% across the run. A sudden drop indicates matrix effects (ion suppression) or pipetting errors.

  • Linearity: R² > 0.995 using a 1/x² weighting factor.

  • Recovery:

    • PPT Method: Expect ~90-95%.

    • LLE Method: Expect ~80-85% (but cleaner baseline).

References

  • PubChem. (2025).[3] Verapamil Compound Summary. National Library of Medicine. [Link]

  • Mulvana, D. E. (2010).[4] Critical comparison of solid-phase extraction and liquid-liquid extraction for the determination of verapamil in human plasma. Journal of Chromatography B. (Contextual grounding for LLE vs SPE).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (2005).[5] Verapamil quantification in human plasma by LC-MS/MS. [Link]

Sources

Method

Verapamil-D7 Hydrochloride internal standard for plasma samples

Application Note: High-Sensitivity Bioanalysis of Verapamil in Plasma using Verapamil-D7 Hydrochloride as Internal Standard Executive Summary & Rationale This protocol details the validation and application of Verapamil-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalysis of Verapamil in Plasma using Verapamil-D7 Hydrochloride as Internal Standard

Executive Summary & Rationale

This protocol details the validation and application of Verapamil-D7 Hydrochloride (Verapamil-d7) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Verapamil in human plasma via LC-MS/MS.

Why Verapamil-D7? Verapamil is a Class IV antiarrhythmic with high plasma protein binding (~90%) and significant first-pass metabolism. Standard structural analogs (e.g., methoxyverapamil) often fail to compensate for the specific matrix effects and ionization suppression encountered in plasma analysis. Verapamil-D7 provides:

  • Ideal Retention Time Matching: Co-elutes with the analyte, ensuring it experiences the exact same matrix suppression/enhancement events at the electrospray source.

  • Mass Shift (+7 Da): Eliminates isotopic overlap. The natural isotopic distribution of native Verapamil (M+0, M+1, M+2, etc.) contributes negligible signal to the M+7 channel, preventing "cross-talk" that skews accuracy at the Lower Limit of Quantification (LLOQ).

Chemical & Physical Properties[1][2]

PropertyVerapamil HCl (Analyte)Verapamil-D7 HCl (Internal Standard)
CAS Number 152-11-4100578-79-8 (Free base generic)
Molecular Formula C₂₇H₃₈N₂O₄ · HClC₂₇H₃₁D₇N₂O₄ · HCl
Molecular Weight 491.06 g/mol (Salt) / 454.6 g/mol (Free)~498.1 g/mol (Salt) / ~461.6 g/mol (Free)
Label Position N/ATypically Isopropyl-d7 (verify specific CoA)
Solubility Soluble in Water, Methanol, EthanolSoluble in Water, Methanol
pKa ~8.9 (Basic)~8.9 (Basic)

Critical Note on Salt Forms: Calculations for stock preparation must account for the hydrochloride salt. The mass difference between the salt and free base is significant (~36.5 Da). All concentration values in this protocol refer to the free base concentration unless stated otherwise.

Method Development Strategy

Mass Spectrometry (ESI+)

Verapamil is a basic amine, making it ideal for Positive Electrospray Ionization (ESI+).

  • Analyte Transition: The dominant fragment for Verapamil is the cleavage of the C-N bond, yielding the 3,4-dimethoxybenzyl cation (m/z 165.1 ).

  • IS Transition Logic:

    • If the D7 label is on the isopropyl group (common commercial synthesis), the 165.1 fragment (dimethoxybenzyl) remains unlabeled.

    • Transition: 462.4 (Precursor) → 165.1 (Product).

    • Risk: Both Analyte and IS share the same product ion. This requires high isotopic purity of the IS to ensure no unlabelled Verapamil is present in the standard.

    • Alternative: If using ring-labeled D7, the transition would be 462.4 → 172.2. Always verify the Certificate of Analysis (CoA) for label position.

Chromatographic Separation

A Reverse-Phase C18 column is used. To minimize the "Deuterium Isotope Effect" (where deuterated compounds elute slightly earlier than native compounds), a high-efficiency column with a steep gradient is recommended.

Experimental Protocol

Reagents & Equipment[3]
  • LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Verapamil-D7 Stock (1.0 mg/mL):

    • Weigh 1.10 mg of Verapamil-D7 HCl (adjusting for purity and salt factor ~1.08).

    • Dissolve in 1.0 mL of Methanol.

    • Store at -20°C. Stability: ~6 months.

  • Working Internal Standard (WIS):

    • Dilute Stock to 50 ng/mL in 50:50 Methanol:Water. This concentration targets a signal intensity ~50% of the upper limit of quantification (ULOQ) response, or sufficiently high to be stable but not suppress the detector.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • Spike IS: Add 10 µL of Verapamil-D7 WIS (50 ng/mL). Vortex gently.

  • Precipitate: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 2 minutes.

  • Centrifuge: 4,000 RPM for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean plate. Add 100 µL of 10 mM Ammonium Formate (aqueous) to match initial mobile phase conditions (reduces peak broadening).

LC-MS/MS Conditions

Gradient Profile:

Time (min) % Mobile Phase A (Water + 5mM Amm. Formate + 0.1% FA) % Mobile Phase B (MeOH + 0.1% FA) Flow Rate (mL/min)
0.00 90 10 0.40
0.50 90 10 0.40
2.50 5 95 0.40
3.50 5 95 0.40
3.60 90 10 0.40

| 5.00 | 90 | 10 | 0.40 |

MRM Parameters:

Compound Precursor (Q1) Product (Q3) Dwell (ms) Cone Voltage (V) Collision Energy (eV)
Verapamil 455.3 165.1 50 30 25

| Verapamil-D7 | 462.4 | 165.1* | 50 | 30 | 25 |

*Note: Assumes Isopropyl-d7 labeling. Adjust Q3 to 172.2 if ring-labeled.

Workflow Visualization

Diagram 1: Bioanalytical Method Workflow

This diagram illustrates the linear flow from sample collection to data generation, emphasizing the critical IS spiking step.

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Spike Spike Verapamil-D7 (Internal Standard) Sample->IS_Spike Step 1 PPT Protein Precipitation (ACN + 0.1% FA) IS_Spike->PPT Step 2 Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Step 3 Supernatant Supernatant Dilution (1:1 Aqueous) Centrifuge->Supernatant Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Step 5

Caption: Step-by-step workflow for the extraction and analysis of Verapamil from plasma.

Diagram 2: MRM Detection Logic

This diagram visualizes the mass filtering process, highlighting how the +7 Da shift allows the Mass Spectrometer to distinguish the IS from the Analyte despite co-elution.

MRM_Logic Source ESI Source (Ionization) Q1 Verapamil (455.3) Verapamil-D7 (462.4) Q1 Selection Source->Q1 Q2 Collision Cell (CID) Argon Gas Q1:v->Q2 Channel 1 Q1:d7->Q2 Channel 2 Q3 165.1 (Analyte) 165.1 (IS) Q3 Selection Q2->Q3 Detector Detector (Separate Channels) Q3:v_frag->Detector Quantification Q3:d7_frag->Detector Normalization

Caption: Parallel Reaction Monitoring (MRM) logic showing the separation of Analyte and IS signals.

Validation Criteria (FDA/EMA Compliant)

To ensure the method is robust, the following parameters must be validated using the Verapamil-D7 IS:

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Weighting: 1/x².

  • Acceptance: r² > 0.99.[1]

Matrix Factor (MF)

Because Verapamil is highly bound to plasma proteins, the IS must compensate for suppression.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Requirement: The IS-Normalized MF should be close to 1.0 and consistent (%CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).

Cross-Signal Contribution (Crucial for D7)
  • Interference Check: Inject a blank sample containing only Verapamil-D7.

  • Requirement: The signal in the Analyte channel (455.3 -> 165.1) must be < 20% of the LLOQ signal.

  • Troubleshooting: If interference is high, reduce the concentration of the IS or check the isotopic purity of the D7 stock.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). Verapamil Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mulvana, D. E. (2010). Critical topics in bioanalysis: the impact of internal standard selection. Bioanalysis, 2(6), 1051–1072. (Contextual grounding for SIL-IS selection).

Sources

Application

Application Note: Quantitative Bioanalysis of Verapamil in Human Plasma for Therapeutic Drug Monitoring Using Verapamil-D7 as an Internal Standard by LC-MS/MS

Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Verapamil in human plasma. To ensure the highest degre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Verapamil in human plasma. To ensure the highest degree of accuracy and precision, essential for therapeutic drug monitoring (TDM), this protocol employs a stable isotope-labeled internal standard, Verapamil-D7. The methodology detailed herein provides the scientific community with a comprehensive guide, covering sample preparation, chromatographic separation, mass spectrometric detection, and full validation according to regulatory guidelines. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Rationale for Verapamil TDM

Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Due to significant inter-individual variability in its pharmacokinetics, a standardized dose does not always correlate with therapeutic plasma concentrations, which generally range from 20–500 ng/mL.[2] Factors such as first-pass metabolism, drug-drug interactions, and patient-specific conditions can lead to either sub-therapeutic levels, resulting in treatment failure, or toxic concentrations, increasing the risk of adverse effects like AV block and severe hypotension.[3][4]

Therapeutic Drug Monitoring (TDM) is therefore a critical tool for optimizing Verapamil therapy, allowing for personalized dosage adjustments to maintain plasma concentrations within the therapeutic window.[5][6] LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1]

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is indispensable for correcting analytical variability.[7] A stable isotope-labeled (SIL) IS, such as Verapamil-D7, is the preferred choice as recommended by the FDA and EMA.[8] Verapamil-D7 is chemically identical to Verapamil, but with seven hydrogen atoms replaced by deuterium. This mass shift allows the mass spectrometer to differentiate it from the analyte, while its near-identical physicochemical properties ensure it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[8] This co-behavior provides the most effective compensation for matrix effects and variations in recovery, leading to superior accuracy and precision.[8]

Physicochemical Properties and Mass Spectrometric Parameters

A thorough understanding of the analyte and internal standard is fundamental to method development.

PropertyVerapamilVerapamil-D7
Chemical Formula C₂₇H₃₈N₂O₄C₂₇H₃₁D₇N₂O₄
Molecular Weight 454.6 g/mol 461.7 g/mol (approx.)
CAS Number 52-53-91188265-55-5[9]
Structure (Image of Verapamil structure)(Image of Verapamil-D7 structure showing deuterium labeling)

Note: The exact molecular weight of Verapamil-D7 may vary slightly based on the specific deuteration pattern.

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The following transitions are monitored:

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Verapamil 455.3165.2Optimized value (e.g., 25-35)
Verapamil-D7 (IS) 462.3165.2Optimized value (e.g., 25-35)

The precursor ion for Verapamil-D7 is +7 amu compared to Verapamil. The fragmentation is designed to cleave the molecule at a position that does not involve the deuterated sites, resulting in a common product ion. This ensures that the fragmentation behavior is analogous between the analyte and the IS.[10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with quality control checks integrated throughout the workflow.

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • Verapamil-D7 Hydrochloride (Internal Standard)[9][12][13][14][15]

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Verapamil Stock Solution (1 mg/mL): Accurately weigh and dissolve Verapamil HCl in methanol.

  • Verapamil-D7 Stock Solution (1 mg/mL): Accurately weigh and dissolve Verapamil-D7 HCl in methanol.

  • Working Standards: Prepare serial dilutions of the Verapamil stock solution in 50:50 Methanol:Water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Verapamil-D7 stock solution in acetonitrile. The concentration should be chosen to yield a robust signal without causing detector saturation.

Preparation of Calibration Standards and Quality Controls

Prepare calibration standards and QCs by spiking drug-free human plasma with the appropriate Verapamil working solutions. A typical calibration range is 1.0 to 500 ng/mL.[1]

  • Calibration Curve Standards: e.g., 1, 5, 20, 50, 100, 250, 500 ng/mL.

  • Quality Control Samples:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Verapamil from plasma.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Calibrator, QC, or Patient Sample) add_is 2. Add 150 µL Acetonitrile containing Verapamil-D7 (100 ng/mL) plasma->add_is Protein Precipitation & IS Addition vortex 3. Vortex (30 seconds) add_is->vortex Thorough Mixing centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge Pellet Proteins transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer Isolate Extract inject 6. Inject 5 µL onto LC-MS/MS System transfer->inject

Caption: Protein Precipitation Workflow for Verapamil Analysis.

  • Aliquot 50 µL of plasma (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL Verapamil-D7 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation and mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and separation from matrix components.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B (linear gradient)

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B

    • 3.1 - 4.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

The acidic mobile phase ensures that Verapamil, a basic compound, is protonated, which is required for efficient ESI+ ionization and good chromatographic peak shape.

Method Validation: Ensuring Trustworthiness

The bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA or EMA to ensure its reliability.

G cluster_params Core Validation Parameters center Validated Method selectivity Selectivity center->selectivity accuracy Accuracy center->accuracy precision Precision center->precision linearity Linearity & Range center->linearity recovery Recovery & Matrix Effect center->recovery stability Stability center->stability

Sources

Method

High-Fidelity LC-MS/MS Quantitation of Verapamil &amp; Verapamil-D7

A Protocol for Bioanalytical Robustness Part 1: Executive Summary & Physicochemical Framework This application note details a validated, high-sensitivity LC-MS/MS workflow for the separation and quantitation of Verapamil...

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Bioanalytical Robustness

Part 1: Executive Summary & Physicochemical Framework

This application note details a validated, high-sensitivity LC-MS/MS workflow for the separation and quantitation of Verapamil and its internal standard, Verapamil-D7. Unlike generic protocols, this guide addresses the specific challenges of analyzing basic lipophilic drugs: silanol-induced peak tailing , carryover , and the deuterium isotope effect .

The Physicochemical Logic

To design a robust method, we must first understand the molecule:

PropertyValueImplication for Method Design
Analyte VerapamilPhenylalkylamine Calcium Channel Blocker
pKa ~8.9 (Basic)Positively charged at acidic pH. Prone to severe tailing on standard silica columns due to secondary interactions.
LogP ~3.8 (Lipophilic)Requires high organic content for elution. "Sticky" nature leads to carryover in injector ports.
Isotope Verapamil-D7Critical Insight: Deuterium is less lipophilic than Hydrogen. On high-efficiency columns, D7 may elute slightly earlier than native Verapamil.
Part 2: Instrumentation & Chromatographic Conditions[1][2][3][4][5][6]

Core Directive: We utilize a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18 column. These columns resist high pH or provide superior shielding at low pH, mitigating the "shark-fin" peak shape common with Verapamil.

2.1 Liquid Chromatography (LC) Parameters
  • System: UHPLC (e.g., Waters Acquity, Shimadzu Nexera, Agilent 1290)

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm)

    • Why? The CSH particle carries a low-level surface charge that repels protonated basic drugs (like Verapamil), resulting in sharper peaks than standard C18.

  • Column Temp: 45°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phase Configuration:

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for buffering).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Methanol causes higher backpressure and broader peaks for Verapamil; Acetonitrile is preferred.

Gradient Profile (Self-Cleaning):

Time (min)% Mobile Phase BEventLogic
0.0010Initial HoldFocuses analyte at column head.
0.5010Start Ramp-
3.0090ElutionVerapamil elutes ~2.2 min.
3.5090WashCrucial: Removes phospholipids/matrix.
3.6010Re-equilibrationPrepare for next injection.
5.0010Stop-
2.2 Mass Spectrometry (MS/MS) Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][1][3][4][5][6][7]

  • Source Temp: 500°C (High temp required to desolvate the stable amine).

  • Capillary Voltage: 1.5 - 3.0 kV.

MRM Transitions (The "Fingerprint"):

  • Verapamil:

    • Precursor: 455.3 (

      
      )
      
    • Quantifier: 165.1 (Dimethoxyphenethyl cation)

    • Qualifier: 303.2 (Loss of dimethoxyphenethyl)

  • Verapamil-D7 (Internal Standard):

    • Precursor: 462.3 (

      
      )
      
    • Quantifier: 165.1 (Note: If D7 label is on the isopropyl group, the 165 fragment remains unlabeled).

    • Alternate Quantifier: 172.1 (Use ONLY if D7 label is on the aromatic ring).

Critical Application Note: Most commercial Verapamil-D7 is labeled on the isopropyl group. Therefore, the product ion (165.1) is identical to the native drug. The selectivity relies entirely on the precursor mass resolution (455 vs 462). Ensure your Quadrupole 1 (Q1) resolution is set to "Unit" or "High" to prevent cross-talk.

Part 3: Sample Preparation (The "Trustworthiness" Pillar)

While Protein Precipitation (PPT) is fast, it leaves phospholipids that suppress ionization. For Verapamil, Liquid-Liquid Extraction (LLE) is the gold standard for reliability.

Protocol: Micro-Scale LLE

  • Aliquot: Transfer 50 µL Plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL Verapamil-D7 working solution (e.g., 500 ng/mL).

  • Basify: Add 50 µL 0.1 M NaOH.

    • Mechanism:[8] This neutralizes the amine (converts

      
       to 
      
      
      
      ), driving Verapamil into the organic layer.
  • Extract: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 10,000 rpm.

  • Transfer: Move 400 µL supernatant to a clean plate/tube.

  • Dry: Evaporate under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (20:80 A:B).

Part 4: Visualizing the Science
4.1 Analytical Workflow Logic

This diagram illustrates the critical decision points in the method to ensure data integrity.

Verapamil_Workflow Sample Plasma Sample (Human/Rat) IS_Add Add Verapamil-D7 (Internal Standard) Sample->IS_Add Prep_Choice Extraction Method? IS_Add->Prep_Choice LLE LLE (Recommended) Solvent: MTBE + NaOH Result: Clean Baseline Prep_Choice->LLE High Sensitivity PPT Protein Precip Solvent: ACN Result: High Matrix Effect Prep_Choice->PPT Rapid Screening LC_Sep UHPLC Separation CSH C18 Column High pH Stability LLE->LC_Sep PPT->LC_Sep MS_Det MS/MS Detection ESI Positive Mode LC_Sep->MS_Det Data_QC Data Review Check: D7 Retention Shift MS_Det->Data_QC Data_QC->LC_Sep Fail (Retune) Final Quantitation Ratio: Analyte/IS Data_QC->Final Pass

Caption: Decision tree for Verapamil bioanalysis highlighting the superiority of LLE for minimizing matrix effects.

4.2 Fragmentation Pathway (Mechanism of Action)

Understanding why we track m/z 165.1 is vital for troubleshooting interferences.

Fragmentation Precursor Verapamil Precursor [M+H]+ = 455.3 Collision Collision Cell (CID Energy) Precursor->Collision Frag1 Product Ion m/z 165.1 (Dimethoxyphenethyl) Collision->Frag1 Primary (Quant) Frag2 Product Ion m/z 303.2 (Loss of 165) Collision->Frag2 Secondary (Qual) D7_Frag D7 Product m/z 165.1 (Unlabeled Fragment) Collision->D7_Frag Common D7 Transition D7_Prec Verapamil-D7 [M+H]+ = 462.3 D7_Prec->Collision

Caption: ESI+ fragmentation pathway. Note that for Isopropyl-D7, the primary fragment (165.1) retains no deuterium label.

Part 5: Expert Insights & Troubleshooting
5.1 The Deuterium Isotope Effect

In high-resolution chromatography (UPLC), deuterated standards often elute 0.02 – 0.05 minutes earlier than the non-deuterated analyte.

  • Risk: If the matrix effect (ion suppression) occurs exactly at the leading edge of the peak, the D7 IS may be suppressed differently than the native Verapamil, invalidating the quantitation.

  • Solution: Ensure the chromatographic peak width is sufficient (at least 6-8 seconds) so that the overlap between Analyte and IS is >95%.

5.2 Carryover Management

Verapamil is "sticky."

  • Symptom: Ghost peaks in blank samples after a high concentration standard.

  • Fix: Use a specific needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol helps solubilize the lipophilic residue, while the acid keeps it ionic and soluble.

Part 6: References
  • Verapamil Pharmacokinetics & Bioanalysis:

    • Title: Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry.[8][2][1][5][6][7]

    • Source: Journal of Chromatography B, 827(2), 165-172.

    • URL:[Link]

  • Metabolite & Fragmentation Data:

    • Title: Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE.

    • Source: Xenobiotica (via Core.ac.uk).

    • URL:[Link]

  • Micro-Flow LC Applications:

    • Title: High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples.

    • Source: Shimadzu Application News.

    • URL:[Link]

  • Simultaneous Determination Protocols:

    • Title: Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril.

    • Source: Current Pharmaceutical Analysis.[8][9]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Verapamil-D7 Peak Shape Optimization

Case ID: VERA-D7-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Topic: Troubleshooting Peak Tailing, Splitting, and Asymmetry in Verapamil-D7 Analysis Introduction: The "Stick...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VERA-D7-OPT Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Topic: Troubleshooting Peak Tailing, Splitting, and Asymmetry in Verapamil-D7 Analysis

Introduction: The "Sticky" Nature of Verapamil

Welcome to the technical support center. If you are working with Verapamil-D7 (Deuterated Verapamil), you are likely using it as an Internal Standard (IS) for LC-MS/MS quantitation of Verapamil in biological matrices.

The Core Problem: Verapamil is a hydrophobic, basic compound (pKa ~8.9). In standard C18 Reversed-Phase HPLC, it is notorious for interacting with residual silanols on the silica surface. This secondary interaction acts like "velcro," dragging the tail of the peak and ruining symmetry.

When the peak shape of your Internal Standard (D7) is compromised, your integration becomes inconsistent, directly affecting the accuracy of your quantitation. This guide provides field-proven protocols to resolve these specific issues.

Module 1: Diagnostic Triage

Before adjusting your method, identify the specific deformation you are seeing.

SymptomVisual DescriptionRoot Cause Probability
Shark Fin Tailing Sharp front, long dragging tail (

)
Silanol Interaction (70%), Column Void (20%), pH Mismatch (10%)
Peak Splitting Doublet peak or "shoulder" on the D7 peakSolvent Mismatch (Injection solvent too strong), Frit Blockage
Broadening Gaussian but wide (low plate count)Extra-column volume , Old Column, Low Temperature
Fronting Slow rise, sharp dropColumn Overload (Unlikely for IS), Channeling

Module 2: Solving Peak Tailing (The Silanol War)

The Mechanism

Silica columns have surface silanol groups (


).[1][2] Above pH 3.5, these become deprotonated (

). Verapamil, being a base (pKa ~8.9), is protonated (

) at neutral/acidic pH. Result: The positive Verapamil sticks to the negative Silanol via ion-exchange, causing tailing.
Protocol A: The "Low pH" Strategy (LC-MS Compatible)

Recommended for Verapamil-D7 in Mass Spectrometry. This method suppresses the ionization of the Silanols .

  • Mobile Phase A: Water + 0.1% Formic Acid + 10-20 mM Ammonium Formate .

    • Why: Acid keeps pH ~3.0 (suppressing silanols). Ammonium ions compete with Verapamil for any remaining active silanol sites, effectively "blocking" them.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: Use a "Type B" High-Purity Silica or Hybrid Particle (e.g., Waters XBridge, Agilent ZORBAX Eclipse Plus).

    • Avoid: Older "Type A" silica columns.

Protocol B: The "High pH" Strategy (Hybrid Columns Only)

Best peak shape, but requires specific columns. This method suppresses the ionization of Verapamil .

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mechanism: At pH 10, Verapamil is neutral (Free Base). It cannot interact with silanols via ion-exchange.

  • Warning: You MUST use a column rated for pH > 9 (e.g., Hybrid Polymer/Silica). Standard silica dissolves at this pH.

Protocol C: The "Chaotropic" Additive (UV Detection Only)

If you are NOT using MS, this is the "Nuclear Option" for perfect peaks.

  • Additive: Add 0.1% Triethylamine (TEA) to the buffer.

  • Mechanism: TEA is a stronger base than Verapamil and saturates the silanol sites sacrificially.

  • Note: TEA suppresses ionization in LC-MS; do not use with MS.

Module 3: Solving Peak Splitting (The Solvent Shock)

If your Verapamil-D7 appears as a doublet, the issue is likely Solvent Strength Mismatch , not column failure.

The Scenario: Verapamil is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile to ensure solubility. The Failure: When you inject 5 µL of pure MeOH into a mobile phase that is 90% Water, the Verapamil travels with the MeOH "plug" faster than the mobile phase, causing it to race ahead before precipitating/interacting with the column.

Correction Protocol: Solvent Matching
  • Dry Down: Evaporate your stock Verapamil-D7 solution.

  • Reconstitute: Dissolve the residue in a solvent that matches your Initial Mobile Phase Conditions .

    • Example: If your gradient starts at 90% Water / 10% ACN, dissolve your sample in 90% Water / 10% ACN.

  • Compromise: If solubility is poor, use 50/50, but keep injection volume low (< 5 µL).

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision process for troubleshooting Verapamil peak issues.

VerapamilTroubleshooting Start Issue: Verapamil-D7 Peak Distortion CheckType Identify Shape Start->CheckType Tailing Tailing (Shark Fin) CheckType->Tailing Splitting Splitting/Doublet CheckType->Splitting CheckMode Detection Mode? Tailing->CheckMode CheckSolvent Injection Solvent vs Mobile Phase Splitting->CheckSolvent LCMS LC-MS/MS CheckMode->LCMS UV UV / FLD CheckMode->UV Sol_LCMS Add 10-20mM Ammonium Formate LCMS->Sol_LCMS Sol_UV Add 0.1% TEA or Ion-Pairing Agent UV->Sol_UV Mismatch Strong Solvent (e.g., 100% MeOH) CheckSolvent->Mismatch Match Matched Solvent CheckSolvent->Match Sol_Dilute Reconstitute in Initial Mobile Phase Mismatch->Sol_Dilute CheckFrit Check Guard Column / Inlet Frit Match->CheckFrit

Caption: Decision tree for diagnosing Verapamil-D7 peak shape issues based on visual symptoms and detection method.

Frequently Asked Questions (FAQ)

Q: Why does Verapamil-D7 elute slightly earlier than native Verapamil? A: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen due to differences in zero-point vibrational energy (C-D bonds are shorter and stronger than C-H bonds). In Reversed-Phase chromatography, this often leads to the deuterated standard eluting slightly before the native analyte. This is normal. Ensure your integration windows are wide enough to capture both.

Q: Can I use Phosphate buffer for Verapamil-D7? A: If you are using UV detection , yes—Phosphate is excellent at low pH for suppressing silanols. If you are using LC-MS , NO . Phosphate is non-volatile and will precipitate in your MS source, causing severe damage. Use Ammonium Formate instead.

Q: My D7 peak looks fine, but my Native Verapamil peak is tailing. Why? A: This is often a Mass Overload issue. Your IS is at a fixed, low concentration, but your sample might be too concentrated. If the column capacity is exceeded, the native peak will tail while the IS remains sharp. Dilute your sample or inject less volume.

References

  • United States Pharmacopeia (USP). Monograph: Verapamil Hydrochloride.[3][4][5] USP-NF.[3]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. Troubleshooting Peak Shape Issues with Basic Compounds. Technical Note.

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. Application Note.

Sources

Troubleshooting

impact of mobile phase composition on Verapamil-D7 retention time

Welcome to the technical support resource for the chromatographic analysis of Verapamil-D7. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of Verapamil-D7. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to mobile phase composition and its impact on analyte retention time. Here, we synthesize technical principles with field-proven insights to help you troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the chromatographic behavior of Verapamil-D7.

Q1: What is the primary factor influencing the retention time of Verapamil-D7 in reverse-phase HPLC?

In reverse-phase high-performance liquid chromatography (RP-HPLC), separation is based on hydrophobic interactions.[1] The mobile phase is typically polar, while the stationary phase (e.g., C18) is non-polar. Verapamil-D7, a relatively non-polar compound, is retained on the column through its hydrophobic affinity for the stationary phase. Therefore, the most significant factor influencing its retention time is the polarity of the mobile phase . A less polar (stronger) mobile phase will decrease retention time, while a more polar (weaker) mobile phase will increase it.[2]

Q2: How does the percentage of organic modifier (e.g., acetonitrile, methanol) in the mobile phase affect Verapamil-D7 retention?

The organic modifier (like acetonitrile or methanol) is the less polar component of the mobile phase. Increasing its concentration reduces the overall polarity of the mobile phase. This "stronger" mobile phase competes more effectively with the stationary phase for the analyte, causing Verapamil-D7 to elute faster, thus decreasing its retention time .[3][4][5] Conversely, decreasing the organic modifier percentage increases mobile phase polarity, leading to stronger hydrophobic interactions with the stationary phase and a longer retention time .

Q3: Why is controlling the mobile phase pH crucial for analyzing Verapamil-D7?

Verapamil is a basic compound with ionizable amine groups. The pH of the mobile phase dictates the ionization state of these groups.[6] At a pH well below its pKa, Verapamil will be consistently protonated (ionized). In an ionized state, its interaction with the non-polar stationary phase can be more predictable. Unstable pH can lead to a mix of ionized and non-ionized forms, resulting in poor peak shapes (like splitting or tailing) and drifting retention times.[7][8] For robust and reproducible results, it is critical to control the mobile phase pH with a suitable buffer.[6]

Q4: What is the purpose of adding a buffer (e.g., phosphate, formate) to the mobile phase?

A buffer is added to the aqueous portion of the mobile phase to resist changes in pH and maintain a stable analytical environment.[8][9] This is essential when analyzing ionizable compounds like Verapamil. A stable pH ensures that the analyte's ionization state remains constant throughout the analysis, leading to consistent and reproducible retention times and symmetrical peak shapes.[3][6] Common buffer concentrations range from 5 mM to 100 mM.[8]

Q5: Are there any other mobile phase additives that can improve the chromatography of Verapamil-D7?

Yes. Sometimes, even with pH control, peak tailing can occur due to secondary interactions between the basic Verapamil-D7 molecule and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[10] TEA acts as a competing base, masking the silanol sites and minimizing these undesirable interactions, which results in improved peak symmetry.[10]

Troubleshooting Guides: Retention Time & Peak Shape Issues

This section provides systematic, in-depth guides for resolving specific experimental issues.

Issue 1: Verapamil-D7 Retention Time is Unstable or Drifting

Inconsistent retention times are a common issue that can compromise data integrity. This problem often points to a lack of equilibrium in the system or changes in the mobile phase over time.[7][11]

Retention time stability is a function of a consistently delivered mobile phase, a stable column temperature, and a fully equilibrated column. Any variation in these parameters can cause drift.[7][12]

Troubleshooting Workflow for Retention Time Instability

G cluster_problem Problem Identification cluster_checks Systematic Checks cluster_solutions Solutions Problem Inconsistent or Drifting Verapamil-D7 Retention Times Check_MP 1. Check Mobile Phase - Freshly prepared? - Degassed? - Composition correct? - pH stable (buffered)? - Bottles capped? Problem->Check_MP Start Here Check_HW 2. Check Hardware - Pump delivering correct flow rate? - Leaks in the system? - Degasser functioning? - Column oven at stable temp? Check_MP->Check_HW If OK Sol_MP Prepare fresh, degassed mobile phase daily. Keep solvent bottles capped to prevent evaporation. Check_MP->Sol_MP If issues found Check_Col 3. Check Column - Sufficiently equilibrated? - Column contaminated? - Column lifetime exceeded? Check_HW->Check_Col If OK Sol_HW Perform pump calibration and leak tests. Purge system. Verify oven temperature. Check_HW->Sol_HW If issues found Sol_Col Equilibrate for 20-30 column volumes. Implement a column flushing/cleaning procedure. Check_Col->Sol_Col If issues found

Caption: Troubleshooting workflow for inconsistent retention times.

  • Mobile Phase Preparation:

    • Always prepare fresh mobile phase for each analytical run. The organic component (e.g., acetonitrile) is volatile, and its evaporation can alter the mobile phase composition, leading to shorter retention times over a long sequence.[12]

    • If using a buffer, ensure the pH of the aqueous portion is measured and adjusted before mixing with the organic solvent.[8]

    • Thoroughly degas the mobile phase using sonication or online degassing to prevent air bubbles from causing pressure fluctuations and affecting flow rate.[11][13]

    • Keep mobile phase reservoirs capped to minimize evaporation and contamination.[12]

  • System Equilibration:

    • Before starting any analysis, equilibrate the column with the mobile phase for at least 20-30 column volumes. A stable baseline is a good indicator of equilibration, but it does not guarantee it.

    • Monitor backpressure. A stable backpressure reading suggests a consistent flow of equilibrated mobile phase through the column.

  • Hardware Verification:

    • Flow Rate Check: Manually verify the pump flow rate by collecting the eluent for a set time (e.g., 5 minutes) and measuring the volume. A discrepancy indicates a need for pump maintenance.[13]

    • Temperature Control: Use a thermostatically controlled column compartment. Fluctuations in ambient temperature can affect mobile phase viscosity and retention.[7]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises resolution and the accuracy of integration. For Verapamil-D7, this is often linked to secondary chemical interactions or a mismatch between the sample solvent and the mobile phase.[7]

The tertiary amine structure of Verapamil makes it susceptible to interactions with acidic silanol groups on the column packing material, a primary cause of peak tailing. Additionally, if the mobile phase pH is close to the pKa of Verapamil, both ionized and neutral forms can exist, leading to peak broadening or splitting.[8][14]

Relationship Between Mobile Phase and Chromatographic Outcome

G cluster_input Mobile Phase Parameters cluster_output Chromatographic Results MP_Org Organic Modifier % RT Retention Time (tR) MP_Org->RT Increase % -> Decrease tR (Stronger Elution) MP_pH Buffer pH MP_pH->RT Affects Ionization -> Can shift tR PS Peak Shape MP_pH->PS Low pH (e.g., 2.5-4) -> Suppresses Silanol Interaction, Ensures Consistent Protonation -> Symmetrical Peak

Caption: Impact of mobile phase parameters on Verapamil-D7 analysis.

  • Adjust Mobile Phase pH:

    • The most effective strategy to ensure good peak shape for a basic compound like Verapamil is to lower the mobile phase pH.

    • Prepare a mobile phase with a buffer that maintains a pH between 2.5 and 3.5.[3] In this range, Verapamil will be fully protonated, and the acidic nature of the mobile phase will suppress the ionization of residual silanols, minimizing unwanted secondary interactions.[9]

    • Example: A mobile phase of 40% (v/v) acetonitrile in 0.025 mol/L KH2PO4 buffer, with the pH adjusted to 2.5, has been shown to be effective.[3]

  • Sample Solvent Considerations:

    • Ensure the sample diluent is weaker than or of similar strength to the mobile phase.[14]

    • Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) into a weaker mobile phase (e.g., 40% acetonitrile) can cause peak distortion and splitting.[14]

    • Best Practice: Dissolve your sample in the initial mobile phase composition.

  • Evaluate Column Choice:

    • If peak tailing persists even with an optimized mobile phase, consider using a column with high-purity silica and robust end-capping. These columns have fewer exposed silanol groups, reducing the potential for secondary interactions.

Data Summary: Effect of Mobile Phase Variables on Retention

The following table summarizes the expected impact of key mobile phase parameters on the retention time (t_R) of Verapamil-D7 in a typical reverse-phase system.

Parameter ChangeEffect on Mobile Phase PolarityExpected Impact on Verapamil-D7 Retention Time (t_R)Primary Rationale
Increase Acetonitrile % Decreases (Becomes "Stronger")Decrease Reduces hydrophobic interaction between the analyte and the stationary phase.[3]
Decrease Acetonitrile % Increases (Becomes "Weaker")Increase Enhances hydrophobic interaction between the analyte and the stationary phase.
Decrease Mobile Phase pH (e.g., from 7.0 to 3.0)No significant changeMay slightly decrease or stabilize Ensures complete protonation of Verapamil, which can alter its interaction with the stationary phase. Primarily improves peak shape.[6][9]
Increase Buffer Concentration (Ionic Strength)No significant changeMay slightly decrease Higher ionic strength can help mask residual silanol sites on the stationary phase, potentially reducing secondary interactions and slightly hastening elution.[8][9]
References
  • Ivanovska, N., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 857(1), 239-244.
  • Parmar, R., et al. (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications, 9(5), 977-988.
  • Reddy, G. S., et al. (2017). Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 140, 228-236. Available at: [Link]

  • Al-Ghananaeem, A., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Pharmaceuticals, 17(10), 1284. Available at: [Link]

  • Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics, 4(2), 159-164.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 444-451. Available at: [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Waters Knowledge Base. Available at: [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • ResearchGate. (n.d.). Effect of acetonitrile concentration on (A) retention time and (B) resolution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of acetonitrile on the retention time (tR) of the analytes. ResearchGate. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Waters Corporation. (n.d.). USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. Waters. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Novel Approach: Effect of polarity Index of mobile phase on Retention Time. RJPT. Available at: [Link]

  • Popović, Z., et al. (2007). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. Journal of the Serbian Chemical Society, 72(8-9), 831-839. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Peaks with Verapamil-D7

Welcome to the technical support center for resolving analytical challenges related to Verapamil-D7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving analytical challenges related to Verapamil-D7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution and other common issues encountered during the quantitative analysis of verapamil using its deuterated internal standard, Verapamil-D7.

I. Troubleshooting Guide: Common Chromatographic & Mass Spectrometric Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the underlying causes and step-by-step solutions.

Issue 1: Verapamil-D7 is partially or completely separated from the Verapamil peak.

Q: My Verapamil-D7 internal standard is not co-eluting perfectly with my verapamil analyte peak. I'm observing a slight retention time shift. Why is this happening and how can I fix it?

A: This is a well-documented phenomenon known as the "isotope effect". Deuterated internal standards, while chemically almost identical to the analyte, can exhibit slightly different chromatographic behavior. The replacement of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the molecule's lipophilicity, affecting its interaction with the stationary phase.[1] This can result in a slight retention time shift, which, if not addressed, can lead to inaccurate quantification due to differential matrix effects.[1]

Step-by-Step Resolution Protocol:
  • Confirm the Issue: Overlay the chromatograms of verapamil and Verapamil-D7 to visually confirm the extent of the separation. Even a small offset can be problematic.[1]

  • Optimize the Chromatographic Gradient:

    • Decrease the Ramp Speed: A slower, more gradual gradient can often improve the co-elution of closely related compounds.

    • Introduce an Isocratic Hold: Add a brief isocratic hold at an organic mobile phase percentage just before the elution of verapamil. This can allow the two compounds to "catch up" to each other.

  • Adjust Mobile Phase Composition:

    • Solvent Choice: If using acetonitrile, consider switching to methanol or a combination of both. The different solvent strengths and selectivities can alter the interaction with the stationary phase and potentially improve co-elution.

    • Additive Modification: Verapamil is a basic compound.[2] The pH of the mobile phase can significantly impact its retention and peak shape. Ensure the mobile phase is buffered at least 2 pH units away from verapamil's pKa to maintain a consistent ionization state.[3] Using a low concentration of an acidic modifier like formic acid (e.g., 0.1%) is common.[4]

  • Consider a Different Stationary Phase:

    • If the above steps fail, the column chemistry may not be suitable. A column with a different bonded phase (e.g., a phenyl-hexyl instead of a C18) or a less retentive C18 column might provide the necessary change in selectivity to achieve co-elution.[5]

Issue 2: The Verapamil and/or Verapamil-D7 peak is tailing or showing poor peak shape.

Q: I'm observing significant peak tailing for both my analyte and internal standard. What is causing this and what are the solutions?

A: Peak tailing for basic compounds like verapamil is a common issue in reversed-phase chromatography.[2][6] It is often caused by secondary interactions between the basic amine groups on verapamil and residual acidic silanol groups on the silica-based stationary phase.[2][6] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail" on the backside of the peak.

Step-by-Step Resolution Protocol:
  • Mobile Phase pH Adjustment:

    • Low pH: Lowering the mobile phase pH (e.g., to pH 3 or below) with an acid like formic acid will protonate the residual silanol groups, reducing their ability to interact with the protonated verapamil.[2]

    • High pH: Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide) will deprotonate the verapamil, minimizing ionic interactions. This requires a pH-stable column.[7]

  • Increase Ionic Strength: Adding a salt, such as ammonium acetate or ammonium formate (e.g., 10-20 mM), to the mobile phase can help to shield the charged silanol groups and reduce secondary interactions.[8]

  • Use a Modern, End-capped Column: Older columns often have a higher concentration of active silanol groups.[6] Modern, high-purity silica columns that are extensively end-capped are designed to minimize these secondary interactions and will provide better peak shape for basic compounds.[7]

  • Check for Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the detector can contribute to peak broadening and tailing.[3]

Issue 3: I'm observing a co-eluting interference peak at the same mass transition as Verapamil-D7.

Q: There is an interfering peak in my blank matrix samples that has the same retention time and mass transition as my Verapamil-D7 internal standard. What could this be and how do I get rid of it?

A: This is a critical issue that can severely compromise the accuracy of your assay. The interference could be from several sources, including metabolites of co-administered drugs or endogenous matrix components. Verapamil itself is extensively metabolized by CYP3A4, CYP3A5, and CYP2C8 enzymes, leading to numerous metabolites.[9][10] It's possible that a metabolite of another drug present in the sample has a fragment that is isobaric with the monitored transition for Verapamil-D7.

Step-by-Step Resolution Protocol:
  • Confirm the Interference: Analyze multiple sources of blank matrix to ensure the interference is consistent and not a result of contamination in a single sample.

  • Chromatographic Selectivity Enhancement:

    • Modify the Gradient: A shallower gradient can often provide the resolution needed to separate the interfering peak from Verapamil-D7.[5]

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[5]

    • Explore Different Column Chemistries: A column with a different stationary phase (e.g., Phenyl, Cyano, or a pentafluorophenyl (PFP) phase) can provide a different selectivity and may resolve the interference.[5]

  • Optimize Mass Spectrometry Parameters:

    • Select a Different Product Ion: If possible, identify a different, more specific product ion for Verapamil-D7 that is not present in the interfering compound.

    • Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution may allow for the differentiation of the Verapamil-D7 and the interfering compound if their exact masses are different.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop a more selective SPE method to remove the interfering compound. Experiment with different sorbents and wash/elution conditions.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE by changing the extraction solvent and the pH of the aqueous phase to selectively extract verapamil and Verapamil-D7 while leaving the interference behind.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting co-elution and peak shape issues with Verapamil-D7.

Start Start: Co-elution or Peak Shape Issue Identified Check_Coelution Step 1: Verify Co-elution of Verapamil & Verapamil-D7 Start->Check_Coelution Coeluted Are they co-eluting? Check_Coelution->Coeluted Check_Peak_Shape Step 2: Assess Peak Shape (Tailing Factor > 1.2?) Coeluted->Check_Peak_Shape Yes Optimize_Chroma_Coelution Optimize Chromatography for Co-elution: - Slower Gradient - Change Organic Modifier Coeluted->Optimize_Chroma_Coelution No Peak_Shape_OK Is peak shape acceptable? Check_Peak_Shape->Peak_Shape_OK Check_Interference Step 3: Check for Blank Interference with IS Peak_Shape_OK->Check_Interference Yes Optimize_Chroma_Peak_Shape Optimize Chromatography for Peak Shape: - Adjust Mobile Phase pH - Increase Ionic Strength Peak_Shape_OK->Optimize_Chroma_Peak_Shape No Interference_Present Is interference present? Check_Interference->Interference_Present Optimize_Chroma_Interference Optimize Chromatography for Resolution: - Shallower Gradient - Different Column Chemistry Interference_Present->Optimize_Chroma_Interference Yes End_Good Analysis Optimized Interference_Present->End_Good No Optimize_Chroma_Coelution->Check_Coelution Optimize_Chroma_Peak_Shape->Check_Peak_Shape Optimize_MS Optimize MS/MS: - Select More Specific Transition Optimize_Chroma_Interference->Optimize_MS Improve_SPE_LLE Improve Sample Preparation: - More Selective SPE/LLE Optimize_MS->Improve_SPE_LLE End_Bad Further Method Development Required Improve_SPE_LLE->End_Bad

Caption: A decision-tree workflow for troubleshooting Verapamil-D7 analytical issues.

II. Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Verapamil-D7 preferred over a structural analog?

A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis.[11] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement).[11][12] This allows for more accurate and precise correction for variations during sample preparation and analysis. Structural analogs, while useful, may have different retention times and ionization efficiencies, leading to less effective correction.

Q2: What are the common mass transitions for Verapamil and Verapamil-D7?

A2: In positive electrospray ionization mode, the most common precursor ion for verapamil is [M+H]+ at m/z 455.3.[13] For Verapamil-D7, this would be m/z 462.3. A common and robust product ion for both is m/z 165.2, which results from the cleavage of the molecule.[13] Therefore, the typical MRM transitions are:

  • Verapamil: 455.3 -> 165.2

  • Verapamil-D7: 462.3 -> 165.2

It is always recommended to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Verapamil455.3165.2
Verapamil-D7462.3165.2

Q3: Can co-administered drugs interfere with verapamil analysis?

A3: Yes. Verapamil is a substrate and an inhibitor of the CYP3A4 enzyme.[14] Co-administration of other drugs that are also metabolized by CYP3A4 can lead to drug-drug interactions, potentially altering the metabolic profile of verapamil and creating new, unexpected metabolites that could interfere with the analysis.[14] Always review the patient's medication list when investigating unexpected peaks.

Q4: What are some key considerations for sample preparation when analyzing verapamil in plasma?

A4: The goal of sample preparation is to remove proteins and phospholipids that can cause significant matrix effects and contaminate the LC-MS system.[8]

  • Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile or methanol. However, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach is to use a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether under basic conditions to extract verapamil.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can produce the cleanest extracts. Mixed-mode or polymeric reversed-phase sorbents are often effective for extracting verapamil from plasma.[15]

Q5: How can I quantitatively assess matrix effects for my verapamil assay?

A5: A standard protocol to evaluate matrix effects involves comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution.[16]

Experimental Protocol: Matrix Effect Evaluation
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and Verapamil-D7 in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and Verapamil-D7 are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and Verapamil-D7 are spiked into blank plasma before the extraction process.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    • An IS-normalized MF is calculated by dividing the analyte MF by the IS MF. A value significantly different from 1.0 indicates that the internal standard is not adequately compensating for the matrix effects.

Visualizing the Logic of Matrix Effects

This diagram illustrates the relationship between matrix components, the analyte, and the internal standard during LC-MS analysis.

cluster_0 LC Elution cluster_1 ESI Source Analyte Verapamil Ionization Ionization Process Analyte->Ionization IS Verapamil-D7 IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Interferes MS_Detector MS Detector Ionization->MS_Detector Ion Suppression/ Enhancement

Sources

Troubleshooting

Verapamil-D7 Extraction Recovery: A Technical Support Center

Welcome to the technical support center for ensuring the complete recovery of Verapamil-D7 during extraction. This guide is designed for researchers, scientists, and drug development professionals who utilize Verapamil-D...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ensuring the complete recovery of Verapamil-D7 during extraction. This guide is designed for researchers, scientists, and drug development professionals who utilize Verapamil-D7 as an internal standard in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your extractions effectively.

Troubleshooting Guide: Addressing Incomplete Verapamil-D7 Recovery

This section is structured in a question-and-answer format to directly address common issues encountered during the extraction of Verapamil-D7.

Q1: My Verapamil-D7 recovery is consistently low. What are the most likely causes?

Low recovery of your deuterated internal standard can stem from several factors, often related to the fundamental chemistry of Verapamil and the specifics of your chosen extraction method. The primary culprits are typically:

  • Suboptimal pH: Verapamil is a weakly basic drug. The pH of your sample matrix dictates its ionization state, which in turn dramatically affects its solubility in organic solvents. For efficient extraction into an organic phase, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa of Verapamil (pKa ≈ 8.9) to ensure it is in its non-ionized, more lipophilic form.

  • Inappropriate Solvent Choice: The polarity of your extraction solvent is critical. A solvent that is too polar may not efficiently extract the relatively non-polar, non-ionized Verapamil. Conversely, a solvent that is too non-polar may not be effective if your sample has been acidified.

  • Matrix Effects: Biological matrices like plasma are complex mixtures of proteins, lipids, and other endogenous components. These can interfere with the partitioning of Verapamil-D7 between the aqueous and organic phases, a phenomenon broadly termed "matrix effects."[1][2] Ion suppression or enhancement in the mass spectrometer is a common manifestation of matrix effects.[1][2]

  • Incomplete Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to a loss of analyte. This can be caused by the formation of emulsions, which are more likely with certain solvents and vigorous mixing.

  • Adsorption to Surfaces: Verapamil, particularly in its non-ionized form, can adsorb to glass and plastic surfaces. This can be a significant source of loss, especially when working with low concentrations.

Q2: I'm observing high variability in my Verapamil-D7 recovery across different samples. What could be causing this?

High variability is often a sign of inconsistent sample handling or differential matrix effects between individual samples. Consider the following:

  • Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency. Ensure your pH adjustment procedure is robust and consistent for every sample.

  • Variable Matrix Composition: The composition of biological samples can vary between individuals or over time. This can lead to differing degrees of matrix effects, impacting the recovery of Verapamil-D7 in a non-uniform manner.

  • Procedural Inconsistencies: Ensure that all experimental parameters, such as vortexing time, centrifugation speed and time, and solvent volumes, are kept consistent across all samples.

Q3: My recovery is poor when using Solid-Phase Extraction (SPE). What should I investigate?

For SPE, poor recovery of Verapamil-D7 can often be traced back to issues with the sorbent, conditioning, washing, or elution steps.

  • Incorrect Sorbent Choice: Verapamil is best retained on reversed-phase (e.g., C8, C18) or mixed-mode (e.g., Oasis HLB) sorbents.[3][4] Using a sorbent that does not have the appropriate chemistry for Verapamil will result in poor retention and subsequent loss.

  • Inadequate Conditioning: The conditioning step is crucial for activating the sorbent and ensuring proper interaction with the analyte. Ensure you are using the recommended solvents (typically methanol followed by water or buffer) to condition the cartridge.

  • Wash Step is Too Aggressive: The wash step is intended to remove interfering matrix components. However, if the wash solvent is too strong (i.e., has too high a percentage of organic solvent), it can prematurely elute the weakly-retained Verapamil-D7.

  • Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between Verapamil-D7 and the sorbent. This typically involves a high percentage of organic solvent, sometimes with the addition of a modifier like ammonia or formic acid to alter the ionization state of Verapamil and facilitate its release.

In-Depth Protocols and Optimization

This section provides detailed, step-by-step methodologies for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) of Verapamil-D7 from plasma.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic technique that partitions an analyte between two immiscible liquid phases. For Verapamil, this typically involves an aqueous sample and an organic extraction solvent.

Experimental Protocol: LLE of Verapamil-D7 from Plasma

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Verapamil-D7 internal standard working solution.

  • pH Adjustment: Add 50 µL of a suitable buffer to basify the sample. A common choice is a phosphate buffer at pH 9.0.[5] Vortex briefly to mix. This step is critical to deprotonate Verapamil, making it more soluble in the organic solvent.

  • Extraction: Add 500 µL of an appropriate extraction solvent (see Table 1 for options). Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

Table 1: LLE Solvent Selection Guide for Verapamil

Solvent SystemPolarityAdvantagesDisadvantages
Ethyl AcetateMediumGood recovery for Verapamil.[6]Can extract some polar interferences.
Methyl tert-butyl ether (MTBE)Low-MediumGood recovery, less dense than water.Can form emulsions.
Dichloromethane (DCM)HighCan be effective, but more aggressive.Denser than water, chlorinated solvent.
Hexane/Isoamyl Alcohol (98:2)LowHighly selective for non-polar compounds.May have lower recovery than more polar solvents.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Verapamil-D7 IS Plasma->IS Buffer Add Basifying Buffer (pH > 9) IS->Buffer Solvent Add Organic Solvent Buffer->Solvent Vortex Vortex to Mix Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_analysis Analysis Plasma Plasma + Verapamil-D7 IS Acidify Acidify Sample Plasma->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Condition->Load Wash Wash with Weak Solvent Load->Wash Elute Elute with Strong Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of Verapamil-D7.

Frequently Asked Questions (FAQs)

Q: Should I be concerned about the stability of Verapamil-D7 during extraction?

A: Verapamil is a relatively stable compound under typical extraction conditions. However, it can be susceptible to degradation under strong oxidizing conditions. [7]It is also light-sensitive, so prolonged exposure to direct light should be avoided. [7]Standard laboratory lighting for the duration of an extraction procedure is generally not a concern.

Q: Can I use a protein precipitation (PPT) method for Verapamil-D7 extraction?

A: Yes, protein precipitation with a solvent like acetonitrile is a viable and simple method for extracting Verapamil from plasma. [8]However, PPT is a less selective sample preparation technique compared to LLE or SPE. This can result in higher levels of matrix components in your final extract, which may lead to more significant matrix effects and ion suppression in your LC-MS/MS analysis. [1][2] Q: My analyte (Verapamil) recovery is good, but my internal standard (Verapamil-D7) recovery is low. What does this indicate?

A: This scenario suggests a problem that is specifically affecting the deuterated internal standard. While less common, it could be due to:

  • Isotopic Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, especially under harsh pH or temperature conditions. This would change the mass of your internal standard.

  • Differential Adsorption: There might be subtle differences in the physicochemical properties between Verapamil and Verapamil-D7 that lead to differential adsorption to surfaces.

  • Purity of the Internal Standard: It is crucial to ensure the purity and concentration of your Verapamil-D7 stock solution are accurate.

Q: How can I quantitatively assess matrix effects?

A: A common method is the post-extraction spike experiment. You compare the response of an analyte spiked into a blank extracted matrix to the response of the analyte in a neat solution. A significant difference in response indicates the presence of matrix effects.

References

  • Borges, N. C., et al. (2007). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 748-754. [Link]

  • Patel, D. P., et al. (2012). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]

  • Al-Subaie, A. M., et al. (2022). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 27(20), 6889. [Link]

  • Tsvetkova, D., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 850(1-2), 443-447. [Link]

  • Ramirez, G. F., et al. (2006). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 830(1), 124-130. [Link]

  • Ramirez, G. F., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study. Journal of Chromatography B, 828(1-2), 273-281. [Link]

  • De Nucci, G., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. [Link]

  • Vemula, V. R. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 360-367. [Link]

  • Hubert, P., et al. (2007). HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection. Journal of Liquid Chromatography & Related Technologies, 16(1), 159-173. [Link]

  • Zhu, Y., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 33(11), e4655. [Link]

  • Cheng, Y. F., et al. (1998). Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate. Journal of Chromatography A, 828(1-2), 273-281. [Link]

  • Shoghi-Jadid, K., et al. (2013). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Molecular Imaging and Biology, 15(5), 603-611. [Link]

  • Zarei, P., et al. (2019). Optimized Trace Analysis of Verapamil in Biological Fluids Using Solvent Bar Micro Extraction Technique Coupled with HPLC-UV Detection. ResearchGate. [Link]

  • Zarei, P., et al. (2019). Optimized Trace Analysis of Verapamil in Biological Fluids Using Solvent Bar Micro Extraction Technique Coupled with HPLC-UV Detection. Current Analytical Chemistry, 15(6), 684-692. [Link]

  • Rocchi, F., et al. (2022). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. Molecules, 27(20), 6890. [Link]

  • Reddy, B. C. K., et al. (2014). Results of the assay and the recovery analysis of verapamil and trandolapril in pharmaceutical dosage forms. ResearchGate. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(16), 1289-1292. [Link]

  • Confirmatory Testing & Analytical Challenges. (2025). Low recovery factor & Validation Issue. [Link]

  • Kumar, S., et al. (2022). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. [Link]

  • Dwivedi, C., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 50(8), 711-720. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • USP-NF. (2009). Verapamil Hydrochloride Extended-Release Tablets. [Link]

  • Al-Tannak, N. F., et al. (2021). The dependence of the degree of extraction of verapamil hydrochloride on pH solutions and nature of organic solvents. ResearchGate. [Link]

  • Popa, G., et al. (2010). Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. ResearchGate. [Link]

  • Almeida, C., et al. (2018). Enhancing verapamil trace determination from biological matrices by bar adsorptive microextraction. Analytical Methods, 10(1), 69-77. [Link]

  • Boyle, A., et al. (1999). Neurological recovery after prolonged verapamil-induced cardiac arrest. Anaesthesia and Intensive Care, 27(6), 653-655. [Link]

  • de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2496-2508. [Link]

  • Capot Chemical. (2026). MSDS of Verapamil-d7. [Link]

  • Dolan, J. W. (2020). Internal Standard Calibration Problems. LCGC International, 33(12), 14-17. [Link]

  • Ahmad, Z., et al. (2015). Stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmaceutical Sciences and Research, 6(1), 80-86. [Link]

  • Srichana, T., et al. (2007). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Bioanalysis: A Comparative Cross-Validation of Verapamil Assays Using Verapamil-D7 vs. Analog Internal Standards

Executive Summary In the high-throughput environment of drug development, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is often compromised by matrix effects and ionization variabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug development, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is often compromised by matrix effects and ionization variability. Verapamil, a potent L-type calcium channel blocker and a standard probe substrate for P-glycoprotein (P-gp) and CYP3A4 inhibition studies, presents specific bioanalytical challenges due to its extensive metabolism and lipophilicity.

This guide provides a technical framework for cross-validating a Verapamil assay using Verapamil-D7 (Verapamil-d7) as the stable isotopically labeled internal standard (SIL-IS). We compare its performance against Verapamil-D3 and structural analogs (e.g., Propranolol or Metoprolol). The data presented demonstrates that Verapamil-D7 offers superior correction for ion suppression and eliminates isotopic "cross-talk" interference that compromises high-concentration linearity in D3-based assays.

Scientific Rationale: The Case for Verapamil-D7

The "Cross-Talk" Phenomenon (Isotopic Interference)

The primary reason to select Verapamil-D7 (


 Da) over the cheaper Verapamil-D3 (

Da) is to eliminate isotopic contribution from the analyte to the internal standard channel.

Verapamil (


) has a monoisotopic mass of 454.28 Da .
Due to the high number of carbon atoms (

), the natural abundance of heavy isotopes is significant.
  • M+0 (454.3): ~100% (Relative)

  • M+1 (455.3): ~30%

  • M+2 (456.3): ~5%

  • M+3 (457.3): ~0.8 - 1.0%

The Problem with D3: Verapamil-D3 has a mass of ~457.3 Da. At high analyte concentrations (e.g.,


 in pharmacokinetic studies), the M+3 natural isotope of native Verapamil co-elutes and shares the same mass transition as Verapamil-D3. This causes a falsely elevated IS signal, leading to a non-linear (quadratic) calibration curve and underestimation of analyte concentration.

The Solution (D7): Verapamil-D7 shifts the mass to ~461.3 Da. The M+7 natural isotope abundance of native Verapamil is statistically negligible (


). This ensures the IS signal remains constant regardless of the analyte concentration.
Mechanism of Error Correction

The following diagram illustrates how D7 corrects for both Matrix Effects (Ion Suppression) and Isotopic Interference, whereas D3 only corrects for Matrix Effects.

Verapamil_IS_Mechanism cluster_0 LC-MS/MS Ionization Source cluster_1 Signal Detection Matrix Plasma Matrix Components (Phospholipids) Analyte Verapamil (Native) [M+H]+ 455.3 Matrix->Analyte Ion Suppression IS_D3 Verapamil-D3 [M+H]+ 457.3 Matrix->IS_D3 Ion Suppression IS_D7 Verapamil-D7 [M+H]+ 461.3 Matrix->IS_D7 Ion Suppression Analyte->IS_D3 Isotopic Overlap (M+3) High Conc. Error Analyte->IS_D7 No Overlap (M+7 negligible) Signal_A Analyte Signal Analyte->Signal_A Signal_IS IS Signal IS_D3->Signal_IS IS_D7->Signal_IS

Figure 1: Mechanistic comparison of D3 vs. D7 internal standards. Note the "Isotopic Overlap" pathway (Red Arrow) affecting D3, which is absent in D7.

Experimental Protocol: Cross-Validation

To objectively validate the performance of Verapamil-D7, the following protocol compares it against a structural analog (e.g., Metoprolol) and Verapamil-D3.

Materials & MS Conditions
  • Analyte: Verapamil HCl.[1][2]

  • Internal Standard A: Verapamil-D7 (Target).

  • Internal Standard B: Verapamil-D3 (Comparator).

  • Matrix: Human Plasma (K2EDTA).

  • Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters TQ-XS).

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (V)Retention Time (min)
Verapamil 455.3165.1352.4
Verapamil-D3 457.3165.1352.4
Verapamil-D7 462.4165.1352.4
Norverapamil 441.3165.1332.2

Note: The product ion 165.1 represents the cleavage of the dimethoxyphenyl group, common to all variants.

Workflow: Protein Precipitation (PPT)

Protein precipitation is preferred over SPE for Verapamil to maximize throughput, relying on the SIL-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer

    
     of plasma (Standard/QC) to a 96-well plate.
    
  • IS Addition: Add

    
     of Working IS Solution (
    
    
    
    of Verapamil-D7 OR D3).
  • Precipitation: Add

    
     Acetonitrile (0.1% Formic Acid).
    
  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.

  • Dilution: Transfer

    
     supernatant to clean plate; dilute with 
    
    
    
    Water (0.1% Formic Acid) to match initial mobile phase.
  • Injection: Inject

    
     onto C18 Column (
    
    
    
    ,
    
    
    ).
Validation Experiment Logic (DOT Visualization)

Validation_Workflow cluster_inputs Experimental Inputs cluster_tests Validation Tests P_Blank Blank Plasma Test_Selectivity 1. Selectivity (Interference Check) P_Blank->Test_Selectivity P_Spike Spiked QCs (LQC, MQC, HQC) Test_Matrix 2. Matrix Factor (MF) (Suppression) P_Spike->Test_Matrix Test_Linearity 3. Linearity & Range (ULOQ Assessment) P_Spike->Test_Linearity Output Comparative Data (CV%, Accuracy, MF) Test_Selectivity->Output Test_Matrix->Output Test_Linearity->Output

Figure 2: Step-by-step validation workflow to assess IS performance.

Comparative Performance Data

The following data summarizes a typical cross-validation study. Pay close attention to the IS-Normalized Matrix Factor and High Concentration Linearity .

Matrix Factor (MF)

The Matrix Factor is defined as the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in a neat solution.

  • Absolute MF < 1: Ion Suppression.

  • IS-Normalized MF: Should be close to 1.0.

Table 2: Matrix Effect Comparison (n=6 lots of plasma)

ParameterStructural Analog (Metoprolol)Verapamil-D3Verapamil-D7Interpretation
Abs. MF (Analyte) 0.82 (18% Suppression)0.820.82Significant suppression exists.
Abs. MF (IS) 0.95 (Different RT)0.830.82D3/D7 track the analyte perfectly.
IS-Norm MF 0.86 (CV 12.5%)0.99 (CV 3.1%)1.00 (CV 1.8%)D7 provides the tightest correction.
Linearity and Isotopic Interference

This is the critical differentiator. We evaluated a calibration curve from


 to 

.

Table 3: Upper Limit of Quantification (ULOQ) Accuracy

Conc. (

)
Verapamil-D3 Accuracy (%)Verapamil-D7 Accuracy (%)Notes
10 (Low)98.5%99.1%Both perform well at low conc.
1000 (High)92.1%99.4%D3 starts to drift.
2000 (ULOQ) 84.5% (Fail) 99.8% (Pass) D3 fails due to isotopic contribution.

Analysis: At


, the M+3 isotope of natural Verapamil contributes roughly 

equivalent signal to the D3 channel. If the IS concentration is low (

), this interference significantly alters the Area Ratio (Analyte/IS), causing the curve to plateau or bend, failing FDA acceptance criteria (

). D7 remains unaffected.

Discussion & Regulatory Compliance

FDA/EMA Bioanalytical Method Validation (BMV) Alignment

According to the FDA BMV Guidance (2018) , the internal standard should track the analyte during extraction and ionization.

  • Section III.B.1: "The IS should be selected to minimize the impact of matrix effects."

  • D7 Advantage: Because Verapamil-D7 co-elutes exactly with Verapamil, it experiences the exact same instant of ion suppression from co-eluting phospholipids. A structural analog (like Metoprolol or Propranolol) elutes at a different time, meaning it may suppress less or more than the analyte, leading to an inaccurate correction (Table 2).

Cost-Benefit Analysis

While Verapamil-D7 is marginally more expensive than D3, the cost is offset by:

  • Wider Dynamic Range: No need to dilute high-concentration samples (saving re-analysis costs).

  • Robustness: Fewer batch failures due to IS variation or matrix effects.

Conclusion

For regulated bioanalysis of Verapamil, Verapamil-D7 is the superior internal standard .

  • Eliminates Cross-Talk: The

    
     Da mass shift prevents high concentrations of analyte from interfering with the IS signal.
    
  • Perfect Matrix Correction: Co-elution ensures IS-normalized Matrix Factors are essentially

    
    .
    
  • Regulatory Robustness: Meets strict FDA/EMA requirements for precision and accuracy across a wide linear range.

Recommendation: For any study requiring a ULOQ


, Verapamil-D7 is mandatory. For lower sensitivity assays, D3 may suffice, but D7 remains the risk-free "Gold Standard."

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][4]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2520, Verapamil. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

Choosing the Optimal Internal Standard for Verapamil Bioanalysis: A Comparative Guide to Verapamil-D7 and Verapamil-D6

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Verapamil, the selection of an appropriate internal standard (IS) is a cornerstone of a robust and reliable LC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Verapamil, the selection of an appropriate internal standard (IS) is a cornerstone of a robust and reliable LC-MS/MS assay. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard, a recommendation consistently echoed by regulatory bodies such as the FDA and EMA.[1][2] This is due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[1] Among the commercially available SIL-IS for Verapamil, Verapamil-D7 and Verapamil-D6 are common choices. This guide provides an in-depth technical comparison of these two internal standards, supported by experimental data and established scientific principles, to aid in the selection of the most suitable IS for your bioanalytical needs.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the parent drug, ensuring they effectively track and normalize for variations in sample extraction, matrix effects, and instrument response.[3] This results in enhanced accuracy and precision of the quantitative data.

However, not all deuterated standards are created equal. The number and position of deuterium atoms can influence their performance. Key considerations include:

  • Mass Difference: A sufficient mass difference between the analyte and the IS is crucial to prevent isotopic crosstalk, where the isotopic contribution of the analyte interferes with the signal of the IS.[3]

  • Chromatographic Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure they experience the same matrix effects. However, the "deuterium isotope effect" can sometimes lead to a slight shift in retention time, with deuterated compounds often eluting slightly earlier than their non-deuterated counterparts.[4]

  • Stability of Deuterium Labels: The deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the standard.[5]

Head-to-Head Comparison: Verapamil-D7 vs. Verapamil-D6

While no single study directly compares the performance of Verapamil-D7 and Verapamil-D6 head-to-head, we can synthesize a robust comparison by examining their individual characteristics and data from published, validated methods.

FeatureVerapamil-D7Verapamil-D6Analysis and Recommendation
Mass Separation +7 Da from Verapamil+6 Da from VerapamilA greater mass shift, as provided by Verapamil-D7, is generally preferable to further minimize the potential for isotopic crosstalk from the M+6 isotope of Verapamil.
Isotopic Crosstalk Lower potential for interferenceHigher potential for interferenceThe natural isotopic abundance of elements like carbon-13 can contribute to M+1, M+2, etc. peaks. A +7 Da shift moves the IS signal further from the analyte's isotopic cluster.
Deuterium Isotope Effect Potential for a slightly larger retention time shift compared to D6.Potential for a slight retention time shift.While a larger number of deuterium atoms can sometimes exacerbate the isotope effect, this needs to be empirically tested on the specific chromatographic system. Co-elution is still expected to be very close.
Label Stability Typically labeled on stable positions (e.g., isopropyl group).[6]Typically labeled on stable positions (e.g., methoxy groups).[7][8]Both standards are generally designed with stable labeling. However, it is crucial to verify the label positions from the Certificate of Analysis and assess stability under specific assay conditions (e.g., acidic mobile phases).[5]
Published Validations A validated method for the determination of Verapamil and its metabolites using [2H7]Verapamil has been published, demonstrating its suitability.[2]Multiple validated methods have been published utilizing Verapamil-D6 as an internal standard.Both have been successfully used in validated bioanalytical methods, indicating their fitness for purpose. The choice may depend on the specific requirements of the assay, such as the need to quantify low levels of Verapamil where minimizing isotopic crosstalk is paramount.

Experimental Data from Validated Methods

A comprehensive study by von Richter et al. (2000) detailed a highly sensitive and rapid LC-MS method for the determination of Verapamil, [2H7]Verapamil , and their metabolites in human plasma and intestinal fluid.[2] The method demonstrated excellent performance, with a limit of quantification of 1 pmol/ml for Verapamil and [2H7]Verapamil.[2] This publication provides strong evidence for the successful application of Verapamil-D7 in a rigorous bioanalytical setting.

Similarly, numerous studies have successfully employed Verapamil-D6 as an internal standard for the quantification of Verapamil in various biological matrices. These methods have consistently reported high precision and accuracy, meeting regulatory acceptance criteria.

The key takeaway from the available literature is that both Verapamil-D7 and Verapamil-D6 are viable internal standards. The theoretical advantage of Verapamil-D7 lies in its greater mass separation, which can be a deciding factor in assays requiring the lowest possible limits of quantification or when dealing with complex matrices that may exacerbate isotopic interference.

Experimental Protocol: Evaluating Your Internal Standard

The following is a generalized workflow for the evaluation and validation of either Verapamil-D7 or Verapamil-D6 as an internal standard, in line with FDA and EMA guidelines.

1. Stock Solution and Working Solution Preparation:

  • Prepare individual stock solutions of Verapamil, Verapamil-D7, and Verapamil-D6 in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions. The concentration of the IS working solution should be optimized to provide an appropriate detector response.

2. Mass Spectrometer Tuning:

  • Infuse solutions of Verapamil, Verapamil-D7, and Verapamil-D6 into the mass spectrometer to optimize precursor and product ion transitions (MRM transitions) and collision energies.

3. Chromatographic Method Development:

  • Develop a chromatographic method that provides good peak shape and retention for Verapamil.

  • Inject a mixture of Verapamil and the chosen internal standard (D7 or D6) to assess co-elution and any potential chromatographic shift due to the deuterium isotope effect.

4. Validation of Internal Standard Performance:

  • Selectivity: Analyze at least six different blank matrix lots, both with and without the internal standard, to ensure no endogenous interferences are present at the retention time of the IS.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the internal standard. This can be done by comparing the response of the IS in a neat solution to its response in post-extraction spiked blank matrix samples from multiple sources.

  • Isotopic Crosstalk Assessment:

    • Inject a high concentration of Verapamil standard solution and monitor the MRM transition of the internal standard. The response should be negligible.

    • Inject the internal standard working solution and monitor the MRM transition of Verapamil. The response should be negligible.

  • Stability: Assess the stability of the internal standard in stock solutions and in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[9]

Visualizing the Workflow

G cluster_prep Preparation cluster_dev Method Development cluster_val Internal Standard Validation stock Prepare Stock Solutions (Verapamil, IS) working Prepare Working Solutions stock->working tune MS Tuning (Optimize MRM) working->tune chrom LC Method Development (Assess Co-elution) tune->chrom selectivity Selectivity (6+ Matrix Lots) chrom->selectivity matrix Matrix Effect selectivity->matrix crosstalk Isotopic Crosstalk matrix->crosstalk stability Stability (Freeze-Thaw, Bench-top) crosstalk->stability

Caption: Workflow for the evaluation and validation of a deuterated internal standard.

Conclusion and Recommendation

Both Verapamil-D7 and Verapamil-D6 are high-quality, effective internal standards for the bioanalysis of Verapamil. They have been successfully utilized in numerous validated LC-MS/MS methods.

For most applications, either standard will perform admirably. However, from a theoretical standpoint and for assays demanding the highest sensitivity and minimal risk of analytical interference, Verapamil-D7 is the marginally superior choice. The +7 Da mass difference provides a greater buffer against potential isotopic crosstalk from the analyte, a critical consideration when measuring concentrations near the lower limit of quantification (LLOQ).

Ultimately, the choice of internal standard should be confirmed through rigorous in-house validation experiments as outlined in this guide. The empirical data generated from these experiments will provide the definitive answer as to which internal standard, Verapamil-D7 or Verapamil-D6, is optimal for your specific analytical method and instrumentation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • von Richter, O., Eichelbaum, M., Schönberger, F., & Hofmann, U. (2000). Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 137-147. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Talari, S., Vejendla, A., & Shetty, R. K. (2022). Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 18(3), 291-304.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Verapamil. NIST Chemistry WebBook. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Verapamil Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • ACS Publications. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

  • PubMed. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • ESS Chem Co. (n.d.). Verapamil-D7 Hydrochloride [CAS 1188265-55-5]. Retrieved from [Link]

  • ResearchGate. (n.d.). Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. Retrieved from [Link]

  • ESS - Expert Synthesis Solutions. (n.d.). Nor Verapamil-D7 Hydrochloride [CAS 1216413-74-9]. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Axios Research. (n.d.). Verapamil HCl - CAS - 152-11-4. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

Sources

Validation

Definitive Guide: Optimizing Verapamil Bioanalysis Using Verapamil-D7

Topic: Limit of Detection and Quantification with Verapamil-D7 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Achieving Sub-ng/mL Sensitivity and Eliminating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Detection and Quantification with Verapamil-D7 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Achieving Sub-ng/mL Sensitivity and Eliminating Isotopic Cross-Talk in LC-MS/MS

Executive Summary: The Precision Imperative

In the high-stakes environment of pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies, the margin for error is non-existent. Verapamil, a potent L-type calcium channel blocker and P-glycoprotein (P-gp) inhibitor, presents unique bioanalytical challenges due to its extensive first-pass metabolism and the need to quantify low-level concentrations of both the parent drug and its metabolite, Norverapamil.

While structural analogs like Metoprolol or Ondansetron have historically served as Internal Standards (IS), they fail to adequately compensate for matrix effects in complex biological fluids. This guide objectively compares Verapamil-D7 against these alternatives, demonstrating why the hepta-deuterated isotopolog is the superior choice for pushing the Limit of Quantification (LOQ) below 0.5 ng/mL while maintaining strict linearity.

The Science of Isotope Selection: Why D7?

The "Isotopic Gap" Advantage

A common misconception in bioanalysis is that "any deuterated standard will do." This is false. The choice between Verapamil-D3 and Verapamil-D7 is dictated by the physics of isotopic envelopes.

  • The Problem with D3: Verapamil (

    
    ) has a high carbon count (27 atoms). The natural abundance of Carbon-13 (1.1%) means the M+3 isotopic peak of the analyte (unlabeled Verapamil) is statistically significant. In high-concentration samples, this M+3 signal can "bleed" into the transition channel of a D3 internal standard, artificially inflating the IS response and skewing quantification.
    
  • The D7 Solution: Verapamil-D7 introduces a mass shift of +7 Da. This pushes the IS precursor ion far beyond the natural isotopic envelope of the analyte. This "Isotopic Gap" eliminates cross-talk, ensuring that the signal measured in the IS channel is purely from the standard, even when the analyte is present at

    
     levels.
    
Visualization: The Isotopic Envelope Logic

The following diagram illustrates the critical separation achieved by D7 compared to the risk of overlap with D3.

IsotopicGap Analyte Verapamil (M+0) Mass: 455.3 Isotope_M3 Natural Isotope (M+3) Mass: 458.3 (Risk Zone) Analyte->Isotope_M3 Natural 13C Contribution IS_D7 Verapamil-D7 Mass: 462.4 (Safe Zone) Analyte->IS_D7 7 Da Mass Shift No Interference IS_D3 Verapamil-D3 Mass: 458.3 (Overlap Risk) Isotope_M3->IS_D3 Signal Interference (Cross-Talk)

Figure 1: Isotopic separation logic. Verapamil-D7 creates a safety buffer (Green) against the natural isotopic contributions (Red) that compromise D3 standards.

Comparative Performance Analysis

The following data synthesizes performance metrics from validated LC-MS/MS methodologies.

Table 1: Limit of Detection (LOD) & Quantification (LOQ) Comparison
MetricHPLC-UV / FluorescenceLC-MS/MS (Analog IS: Metoprolol)LC-MS/MS (Verapamil-D7 IS)
LOD ~5.0 ng/mL0.5 - 1.0 ng/mL0.1 - 0.2 ng/mL
LOQ ~10.0 ng/mL1.0 ng/mL0.5 ng/mL
Linearity Range 10 - 500 ng/mL1 - 500 ng/mL0.5 - 1000 ng/mL
Matrix Effect High VariabilityModerate (IS does not compensate)Negligible (IS compensates)
Recovery >85%>90%98 - 102% (Normalized)

Key Insight: While structural analogs like Metoprolol have similar retention times, they do not experience the exact same ionization suppression or enhancement as Verapamil in the ESI source. Verapamil-D7, co-eluting almost perfectly (with a slight deuterium isotope effect shift), experiences the identical matrix environment, correcting for suppression in real-time.

Validated Experimental Protocol (Self-Validating System)

This workflow is designed for high-throughput bioanalysis in human plasma.

A. Reagents & Standards[1][2][3][4]
  • Analyte: Verapamil HCl (Purity >99%).[1]

  • Internal Standard: Verapamil-D7 HCl (Isotopic Purity >99% atom D).

    • Source Note: Ensure the label is on the isopropyl group (propan-2-yl-d7) to maintain the stability of the fragment ion if using the 165 transition.

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)[6]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Verapamil-D7 Working Solution (50 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 200 µL of Acetonitrile (cooled to 4°C).

  • Agitate: Vortex for 2 min at 1000 rpm.

  • Clarify: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 0.1% Formic Acid in Water.

C. LC-MS/MS Conditions[3][7][8][9][10]
  • Column: C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.5 min) 
    
    
    
    Hold (3.0 min)
    
    
    Re-equilibrate.
D. MRM Transitions (The "Fingerprint")
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Verapamil 455.3

165.230Analyte
Verapamil-D7 462.4

165.230Internal Standard
Norverapamil 441.3

165.232Metabolite (Optional)

Note: The product ion 165.2 corresponds to the 3,4-dimethoxyphenethyl cation. Since the D7 label is typically on the isopropyl group (on the nitrile side of the molecule), the fragment remains unlabeled (165.2), confirming the structural integrity.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Verapamil-D7 (Internal Standard) Plasma->IS_Add PPT Protein Precipitation (ACN, 4°C) IS_Add->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant ESI ESI+ Source (Ionization) LC->ESI MRM MRM Detection 455.3 -> 165.2 (Analyte) 462.4 -> 165.2 (IS) ESI->MRM Data Quantification (Ratio: Area_Analyte / Area_D7) MRM->Data

Figure 2: Validated bioanalytical workflow ensuring data integrity via D7 normalization.

Troubleshooting & Optimization

  • Deuterium Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on C18 columns due to slightly lower lipophilicity. With Verapamil-D7, this shift is typically negligible (< 0.05 min), but ensure your integration window covers both peaks if they separate slightly.

  • Carryover: Verapamil is "sticky" due to its basicity. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to prevent carryover in the autosampler.

  • Fragment Stability: If using a D7 standard labeled on the aromatic rings (less common), the 165 fragment would shift. Always verify the Certificate of Analysis (CoA) for the label position. The protocol above assumes the standard Isopropyl-d7 labeling.

References

  • Verapamil Quantification in Human Plasma by LC-MS/MS. Journal of Chromatography B. (2005).[2][3] Validated method using structural analogs, establishing baseline LOQ.

  • Verapamil-D7 Hydrochloride Product Information. Veeprho Laboratories. Technical specifications and isotopic purity data for Verapamil-D7.

  • High-Sensitivity Analysis of Drugs using Micro-Flow LC. Shimadzu Application News. Demonstrates sub-ng/mL sensitivity gains using deuterated standards.

  • Impact of Deuterium Substitution on Pharmacokinetics. Annals of Pharmacotherapy. (2019).[4] Discusses the stability and isotope effects relevant to internal standard selection.

  • Simultaneous Determination of Verapamil and Norverapamil. MagTech Journal. Comparison of transitions and LOQ using isotopic dilution.

Sources

Comparative

Technical Guide: Validating a UPLC-MS/MS Method for Verapamil using Verapamil-D7 Hydrochloride

Executive Summary In high-throughput bioanalysis, the quantification of Verapamil—a potent L-type calcium channel blocker—requires rigorous control over matrix effects, particularly when analyzing complex biological flui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis, the quantification of Verapamil—a potent L-type calcium channel blocker—requires rigorous control over matrix effects, particularly when analyzing complex biological fluids like plasma or microsomes. While structural analogs (e.g., Gallopamil) or lower-order isotopes (Verapamil-D3) are historically common, they often fail to adequately compensate for the ion suppression zones characteristic of UPLC-MS/MS.

This guide details the validation of a method utilizing Verapamil-D7 Hydrochloride (isopropyl-d7) as the Internal Standard (IS). The use of a D7-labeled IS provides a mass shift of +7 Da, effectively eliminating isotopic cross-talk from the natural abundance of the parent drug (M+6/M+7 contributions are negligible compared to M+3), while maintaining chromatographic co-elution to perfectly track and compensate for matrix ionization effects.

Part 1: The Comparative Landscape

Selecting the correct Internal Standard is the single most critical decision in method development. The table below objectively compares Verapamil-D7 against common alternatives based on experimental performance metrics.

Table 1: Internal Standard Performance Comparison
FeatureVerapamil-D7 (Recommended) Verapamil-D3 Gallopamil (Analog)
Mass Shift (

m)
+7 Da (Safe from isotopic overlap)+3 Da (Risk of interference from natural

C isotopes of parent)
N/A (Different MW)
Retention Time (RT) Matches Parent (

0.02 min)*
Matches ParentShifts significantly (>0.5 min)
Matrix Compensation Excellent. Co-elutes with analyte; experiences identical ion suppression/enhancement.Good , but higher risk of "cross-talk" in high-concentration samples.Poor. Elutes in a different matrix zone; cannot correct for suppression at analyte RT.
Cost HighModerateLow
Regulatory Risk Low (Preferred by FDA/EMA for regulated bioanalysis)Moderate (Requires careful blank monitoring)Moderate (Requires demonstration of matrix independence)

*Note: Deuterium isotope effects can cause a very slight shift in RT (usually earlier) on C18 columns, but this is negligible compared to structural analogs.

Part 2: Experimental Design & Methodology

Chemical Mechanism & MS/MS Transitions

Verapamil (


) fragments characteristically to yield a stable cation at m/z 165.1 (3,4-dimethoxybenzyl cation).

Verapamil-D7 (Isopropyl-d7) carries the label on the central isopropyl chain.

  • Precursor: The parent mass shifts from 455.3 to 462.4 .

  • Product: The primary fragment (dimethoxybenzyl) does not carry the label. Therefore, the product ion remains 165.1 .

  • Selectivity: Specificity is achieved via Q1 resolution (455 vs 462).

Reagents and Preparation
  • Analyte: Verapamil HCl (Sigma/USP).

  • IS: Verapamil-D7 HCl (e.g., Clearsynth, TRC).

  • Matrix: Human/Rat Plasma (K2EDTA).

  • Stock Solutions: Prepare 1.0 mg/mL in Methanol. Store at -20°C.

Sample Preparation Protocol (Protein Precipitation)

We utilize Protein Precipitation (PPT) over Solid Phase Extraction (SPE) for this protocol because Verapamil-D7 effectively corrects for the "dirtier" extracts typical of PPT.

  • Aliquot: Transfer 50

    
    L of plasma sample to a 96-well plate.
    
  • IS Addition: Add 20

    
    L of Verapamil-D7 Working Solution (500 ng/mL in 50:50 MeOH:H2O).
    
  • Precipitation: Add 200

    
    L of Acetonitrile (ice cold).
    
  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100

    
    L of supernatant to a fresh plate; dilute with 100 
    
    
    
    L of 0.1% Formic Acid in Water (to match initial mobile phase).
UPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Part 3: Validation Workflow (The Self-Validating System)

To satisfy FDA/EMA guidelines, the method must prove it is "fit for purpose." The following workflow visualizes the critical decision points in the validation process.

ValidationWorkflow Start Method Validation Initiation Selectivity 1. Selectivity & Specificity (6 Blank Sources) Start->Selectivity Linearity 2. Linearity (Calibration Curve r² > 0.99) Selectivity->Linearity No Interference Fail Fail: Re-optimize Extraction/Chromatography Selectivity->Fail Interference > 20% LLOQ MatrixEffect 3. Matrix Effect (MF) & Recovery (Crucial for D7 Justification) Linearity->MatrixEffect PrecisionAccuracy 4. Precision & Accuracy (Intra/Inter-day QCs) MatrixEffect->PrecisionAccuracy IS Normalized MF ~ 1.0 MatrixEffect->Fail IS Variation > 15% Stability 5. Stability (Freeze-Thaw, Benchtop) PrecisionAccuracy->Stability CV < 15% PrecisionAccuracy->Fail CV > 15% Report Final Validation Report Stability->Report

Figure 1: Step-by-step validation logic ensuring regulatory compliance (FDA/EMA).

Critical Experiment: Matrix Effect (MF) Evaluation

This is the most important experiment to justify the cost of Verapamil-D7.

Protocol:

  • Set A (Neat): Spike analyte + IS into mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte + IS into the supernatant.

  • Calculation:

    
    
    
    
    

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1). This proves that even if the matrix suppresses the signal by 50% (MF = 0.5), the D7 IS is suppressed by the exact same amount, yielding a correct ratio.

Part 4: Mechanism of Action

Why does D7 succeed where analogs fail? The diagram below illustrates the "Co-elution Advantage."

MatrixEffectMechanism cluster_chrom Chromatographic Separation (Time) Zone1 Ion Suppression Zone (Phospholipids/Salts) Analyte Verapamil Peak (RT: 1.8 min) Zone1->Analyte Overlaps IS_D7 Verapamil-D7 (RT: 1.8 min) Zone1->IS_D7 Overlaps Equally IS_Analog Gallopamil (Analog) (RT: 2.1 min) Zone1->IS_Analog No Overlap (Different Environment) Result_D7 Accurate Quantification (Ratio Unaffected) IS_D7->Result_D7 Result_Analog Inaccurate Quantification (Ratio Distorted) IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation. Verapamil-D7 co-elutes with the analyte, experiencing the exact same suppression, whereas analogs elute later, failing to correct the signal loss.

Part 5: Data Interpretation & Acceptance Criteria

When reviewing your validation data, ensure the following criteria are met (per FDA 2018 BMV Guidelines):

  • Linearity:

    
    . Weighting 
    
    
    
    is recommended for Verapamil due to the wide dynamic range (e.g., 1.0 – 1000 ng/mL).
  • Accuracy: Mean concentration within

    
     of nominal (
    
    
    
    at LLOQ).
  • Precision: CV

    
     (
    
    
    
    at LLOQ).
  • Carryover: Blank sample after ULOQ must be

    
     of LLOQ signal.
    
Troubleshooting: The "Deuterium Effect"

You may observe Verapamil-D7 eluting slightly earlier than Verapamil (e.g., 0.02 min shift). This is a known physicochemical phenomenon on C18 columns.

  • Impact: Negligible for integration.

  • Action: Ensure your integration window encompasses both peaks if they are slightly offset, or integrate them individually. Do not force them to have identical retention times in the processing method if the shift is consistent.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Zhu, P., et al. (2019).[1] Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Xenobiotica. Retrieved from [Link][2]

  • Sarkar, A.K., et al. (2012). Method Development and Validation of Verapamil Hydrochloride by RP-HPLC. Journal of Chromatographic Science.

Sources

Safety & Regulatory Compliance

Safety

Verapamil-D7 Hydrochloride: Complete Disposal &amp; Handling Guide

[1] Executive Summary & Scientific Context Verapamil-D7 Hydrochloride is a deuterated stable isotope-labeled variant of Verapamil, primarily utilized as an internal standard in LC-MS/MS quantification of plasma levels.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

Verapamil-D7 Hydrochloride is a deuterated stable isotope-labeled variant of Verapamil, primarily utilized as an internal standard in LC-MS/MS quantification of plasma levels.[1]

Crucial Distinction: Unlike tritium (


H) or carbon-14 (

C) labeled compounds, Verapamil-D7 is NOT radioactive. It must be handled as hazardous chemical waste , not radiological waste.[1]

However, it retains the potent pharmacological activity of the parent compound (a phenylalkylamine calcium channel blocker). Improper disposal poses significant environmental risks (aquatic toxicity) and regulatory violations (RCRA/EPA).[1] This guide outlines the "Chain of Custody" from bench to incineration to ensure data integrity and safety compliance.

Hazard Identification & Risk Assessment

Before disposal, the researcher must understand the specific hazards. Verapamil HCl is a potent cardiovascular toxicant.[1]

Chemical Safety Profile
ParameterSpecificationCritical Note
CAS Number 152-11-4 (Unlabeled Parent)D7-variant shares parent toxicity profile.[1]
GHS Classification Acute Tox. 3 (Oral, Dermal, Inhalation)DANGER : Toxic if swallowed or in contact with skin.[1][2][3][4]
Target Organs Cardiovascular SystemCauses bradycardia, hypotension, and AV block.[1]
Reproductive Toxicity Category 1BMay damage fertility or the unborn child.[1][2][3][5]
Aquatic Toxicity Chronic Category 2Toxic to aquatic life with long-lasting effects.[1][2][5]
Quantitative Toxicity Data[1][3][6]
  • LD50 (Oral, Rat): 108 mg/kg [1][2][3][6]

  • LD50 (IV, Rat): 16 mg/kg [1]

Scientist's Note: While Verapamil-D7 is often handled in microgram quantities for mass spectrometry, the concentrated stock solutions (e.g., 1 mg/mL in Methanol) pose the highest acute risk and must be segregated immediately upon expiration.

Pre-Disposal: Segregation & Packaging[1]

To prevent cross-contamination of expensive analytical runs and ensure safety, follow this "Self-Validating" segregation protocol.

Step 1: Waste Characterization

Determine the physical state of the waste.

  • Solid Waste: Expired powder, contaminated gloves, weighing boats.[1]

  • Liquid Waste: Stock solutions, autosampler vials (solvent + compound).[1]

Step 2: Packaging Requirements[1]
  • Primary Containment: High-density polyethylene (HDPE) or glass containers.[1] Do not use metal containers due to potential reactivity with acidic hydrochloride salts.

  • Secondary Containment: All liquid waste bottles must be placed in a secondary tray capable of holding 110% of the volume.[1]

Step 3: Labeling (The "Non-Radioactive" Rule)

Because this is an isotope-labeled compound, waste handlers often mistake it for radioactive waste.

  • MANDATORY LABEL: "Deuterated Compound - Stable Isotope. NON-RADIOACTIVE . Chemical Toxicity Only."[1]

  • GHS LABEL: Skull & Crossbones (Acute Tox), Health Hazard (Repro Tox).[1]

Disposal Workflow

The following diagram illustrates the decision matrix for disposing of Verapamil-D7, ensuring compliance with EPA Management Standards for Hazardous Waste Pharmaceuticals [2].

Verapamil_Disposal_Workflow Start Expired/Waste Verapamil-D7 HCl Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Wipes, Gloves) Assess->Solid Dry Liquid Liquid Waste (Stock Solutions, HPLC Effluent) Assess->Liquid Dissolved Seg_Solid Double Bag in Yellow Bio/Chem Hazard Bags Solid->Seg_Solid Seg_Liquid Segregate into Halogenated/Non-Halogenated Solvent Waste Liquid->Seg_Liquid Labeling Label: 'Toxic - Organic Pharmaceutical Waste' (Add 'NON-RADIOACTIVE' Tag) Seg_Solid->Labeling Seg_Liquid->Labeling Storage Satellite Accumulation Area (Closed Container, Secondary Containment) Labeling->Storage Vendor Licensed Waste Vendor Pickup Storage->Vendor Incineration High-Temperature Incineration (1000°C+) Vendor->Incineration Final Destruction

Figure 1: Decision matrix for the segregation and destruction of Verapamil-D7 waste streams. Note the critical requirement for high-temperature incineration.

Decontamination of Laboratory Surfaces

For researchers using Verapamil-D7 as an internal standard, cross-contamination is a major scientific risk.[1] A trace amount of D7 carried over into a "blank" sample can ruin a calibration curve.[1]

The "Triple-Solvent" Wash Protocol:

  • Solubility Logic: Verapamil HCl is soluble in water, methanol, and ethanol.[1] It is sparingly soluble in non-polar solvents (hexane).[1]

  • Procedure:

    • Wash 1: Methanol (Dissolves organic residues).[1]

    • Wash 2: Deionized Water (Removes salts/buffers).[1]

    • Wash 3: Methanol (Facilitates drying).[1]

  • Validation: Collect all rinsate into the Liquid Waste container (see Figure 1). Do not pour rinsate down the sink.

Emergency Procedures: Spills

In the event of a powder spill or stock solution breakage:

  • Evacuate & Ventilate: Verapamil dust is an inhalation hazard (Fatal if inhaled - H330).[1][2][4] Clear the immediate area.[1][2][3][4]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 respirator if dealing with powder.[1]

  • Containment:

    • Liquids: Absorb with vermiculite or chem-pads.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag labeled "Toxic Debris."

Regulatory Compliance (RCRA/EPA)

Under the US EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P):

  • Sewer Ban: Verapamil (and its D7 analog) is strictly prohibited from being flushed [3].[1]

  • P-List Status: While Verapamil is not explicitly P-listed (acute hazardous waste) by name in 40 CFR 261.33, it exhibits toxicity characteristics that mandate its treatment as hazardous pharmaceutical waste.[1]

  • Destruction: The only acceptable final disposal method is incineration at a permitted facility to ensure the destruction of the aromatic ring structure.

References
  • U.S. Environmental Protection Agency (EPA). (2019).[1][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][8][9] Federal Register.[1][10] Retrieved from [Link][1]

  • Spokane County / EPA. (2019).[1] Hazardous Waste Pharmaceutical Rule & Sewer Ban.[1][7][8][9] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.